molecular formula C8H7IO3 B2481861 3-Iodo-2-methoxybenzoic acid CAS No. 879498-16-5

3-Iodo-2-methoxybenzoic acid

Cat. No.: B2481861
CAS No.: 879498-16-5
M. Wt: 278.045
InChI Key: ZYJYZPSGUNXBIA-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7IO3 and its molecular weight is 278.045. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJYZPSGUNXBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Electronic Effects & Synthetic Utility of 3-Iodo-2-methoxybenzoic Acid

[1][2]

Executive Summary

3-Iodo-2-methoxybenzoic acid (CAS: 879498-16-5) is a highly functionalized aromatic scaffold used primarily as a regiodefined intermediate in the synthesis of biaryl pharmaceutical agents.[1][2] Its value lies in the unique electronic and steric environment created by the contiguous trisubstitution pattern (1-COOH, 2-OMe, 3-I).[2]

For the medicinal chemist, this molecule represents a "pre-twisted" pharmacophore where the ortho-effect is electronically amplified by the buttressing effect of the iodine atom.[2] This guide explores the causality between these effects and provides a validated protocol for its synthesis, avoiding common regioselectivity pitfalls.

Electronic & Steric Landscape

The reactivity of this molecule is governed by the interplay of three forces: Inductive Withdrawal (-I) , Resonance Donation (+R) , and Steric Inhibition of Resonance (SIR) .[2]

The "Buttressing Effect"

In a standard 2-methoxybenzoic acid, the methoxy group creates steric pressure on the carboxylic acid, forcing it out of planarity with the benzene ring.[2] In 3-iodo-2-methoxybenzoic acid , the large iodine atom at position 3 exerts significant steric pressure on the adjacent methoxy group.[1][2]

  • Mechanism: The iodine atom (Van der Waals radius ~1.98 Å) pushes the methoxy group away, preventing it from rotating freely.[2]

  • Consequence: The methoxy group is "locked" into a conformation that maximizes its steric clash with the carboxylic acid.[2] This enhances the Steric Inhibition of Resonance (SIR) , effectively decoupling the carboxyl group from the aromatic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -system.
    
Electronic Vectors[1][2]
  • Carboxylic Acid (C1): Electron-withdrawing group (EWG).[2] Due to SIR, it behaves more like an isolated carbonyl, increasing its electrophilicity.

  • Methoxy Group (C2): Normally a strong electron donor (+R).[2] However, the steric twist reduces orbital overlap with the ring, diminishing its capacity to deactivate the ring.[2] It retains its inductive electron-withdrawing (-I) character.[1][2]

  • Iodine (C3): Weakly electron-donating (+R) but inductively withdrawing (-I).[1][2] Its primary role here is steric bulk and providing a reactive handle for cross-coupling.[2]

Acidity (pKa Analysis)

The pKa of 3-iodo-2-methoxybenzoic acid is predicted to be significantly lower (more acidic) than benzoic acid (pKa 4.[2]20) and 2-methoxybenzoic acid (pKa 4.09).[2]

  • Reasoning: The enhanced twist (SIR) prevents the carboxylate's conjugation with the ring, destabilizing the acid form less than the anion? No—SIR prevents the ring from donating electrons into the carbonyl, which would normally destabilize the anion.[2] By decoupling the ring, the acidity increases.[2]

  • Inductive Additivity: The -I effects of both the Oxygen (C2) and Iodine (C3) stabilize the carboxylate anion.[2]

  • Estimated pKa: 3.2 – 3.5 .

Visualization of Electronic Forces[2]

ElectronicLandscapecluster_molecule3-Iodo-2-methoxybenzoic Acid InteractionsIodine3-Iodo (-I)Steric BulkMethoxy2-Methoxy (+R/-I)CompressedIodine->MethoxyButtressing Effect(Steric Push)RingAromatic RingIodine->RingInductive WithdrawalCOOH1-COOH (EWG)Twisted out of planeMethoxy->COOHEnhanced Ortho Effect(Steric Inhibition of Resonance)Methoxy->RingResonance (Weakened)

Caption: The 3-Iodo substituent sterically compresses the 2-Methoxy group, amplifying the twist of the 1-COOH group.[2]

Synthetic Protocol: Directed Ortho Metalation (DoM)[3]

Critical Warning: Direct electrophilic iodination of 2-methoxybenzoic acid using ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

5-iodo

To selectively synthesize the 3-iodo isomer, a Directed Ortho Metalation (DoM) strategy is required.[2]

The "Expert" Protocol

This protocol utilizes the carboxylate itself as a Directing Metalation Group (DMG) in the presence of the methoxy group.[2] The position between two directing groups (C3) is thermodynamically and kinetically favored for lithiation.[2]

Reagents:

  • Substrate: 2-Methoxybenzoic acid[1][2][3][4][5]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -BuLi (sec-Butyllithium) – Stronger base required for dianion formation.[2]
    
  • Ligand: TMEDA (Tetramethylethylenediamine) – Essential for breaking Li-aggregates.[1][2]

  • Electrophile: Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) in THF.
    

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask under Argon. Add 2-methoxybenzoic acid (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation (Dianion Formation):

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add TMEDA (2.2 equiv).[2][6]

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -BuLi (2.2 equiv) dropwise over 20 minutes. Note: The first equivalent deprotonates the acid; the second performs the C-H lithiation.[2]
      
    • Self-Validating Check: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.[2]

  • Metalation: Stir at -78°C for 1 hour .

    • Validation: To confirm lithiation before adding iodine, quench a 0.1 mL aliquot with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      . Analyze via ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
      
      
      
      NMR. Disappearance of the H3 doublet (approx 7.0 ppm) confirms C3 lithiation.
  • Iodination:

    • Dissolve Iodine (

      
      , 2.5 equiv) in a minimal amount of dry THF.
      
    • Add the iodine solution dropwise to the reaction mixture at -78°C. The color will fade from orange to the dark color of iodine.[2]

  • Workup:

    • Allow to warm to room temperature.[2]

    • Quench with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (Sodium thiosulfate) to reduce excess iodine (solution turns yellow/clear).
      
    • Acidify to pH 2 with 1M HCl (precipitates the product).[2]

    • Extract with EtOAc, wash with brine, dry over

      
      .
      
Synthesis Workflow Diagram

SynthesisStart2-Methoxybenzoic AcidReagentss-BuLi (2.2 eq) / TMEDATHF, -78°CStart->ReagentsDirectPathDirect Iodination (I2/Ag+)Start->DirectPathIntermediateLithiated Dianion Species(Li at C3 Position)Reagents->IntermediateDirected Ortho MetalationElectrophileQuench with I2Intermediate->ElectrophileProduct3-Iodo-2-methoxybenzoic Acid(Target)Electrophile->ProductWrongProduct5-Iodo-2-methoxybenzoic Acid(Major Impurity)DirectPath->WrongProductAvoid this route

Caption: DoM pathway ensures C3 regioselectivity, whereas direct iodination favors C5.

Physicochemical Data Summary

PropertyValueNotes
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

MW 278.04 g/mol
pKa (Calc) ~3.4More acidic than benzoic acid (4.2).[2]
LogP ~2.1Moderate lipophilicity.[1][2]
Appearance White to Off-white SolidLight sensitive (store in amber vials).[1][2]
Solubility DMSO, Methanol, EtOAcPoor water solubility (unless basified).[1]

Applications in Drug Development[2]

Suzuki-Miyaura Coupling

The C3-Iodine bond is chemically distinct from the other positions.[1][2] It undergoes oxidative addition with Palladium(0) rapidly.[2]

  • Workflow: 3-Iodo-2-methoxybenzoic acid + Aryl Boronic Acid ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     3-Aryl-2-methoxybenzoic acid.[2]
    
  • Utility: This generates biaryl systems with a "twist."[2] The 2-methoxy group forces the new aryl ring at C3 to be non-planar relative to the benzoic acid core, creating specific 3D molecular shapes crucial for binding to enzyme pockets (e.g., kinase inhibitors).[2]

Demethylation

Post-coupling, the 2-methoxy group can be cleaved using ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

salicylic acid2

References

  • Directed Ortho Metalation (DoM)

    • Mortier, J., et al. "Directed Ortho-Metalation of Unprotected Benzoic Acids."[2][4] Journal of Organic Chemistry.

    • Source: [1][2]

  • Ortho Effect & Acidity

    • "The Ortho-Effect in Benzoic Acids."[2][6][7][8] Chemistry LibreTexts.

    • Source: [1][2]

  • Compound Data (3-Iodo-2-methoxybenzoic acid)

    • PubChem CID 12168432.[2]

    • Source:

  • Iodination Regioselectivity

    • Castanet, A.-S., et al. "Regioselective iodination of methoxy-substituted aromatic compounds."[2][9] Tetrahedron Letters.

    • Source: [1][2]

Methodological & Application

Application Note: Precision Suzuki Cross-Coupling of 3-Iodo-2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-2-methoxybenzoic acid is a high-value scaffold in medicinal chemistry, serving as a precursor for biaryl ether and biphenyl carboxylic acid pharmacophores found in kinase inhibitors and receptor antagonists. Its unique substitution pattern—where the reactive iodide at C3 is flanked by an electron-donating methoxy group at C2—presents a specific set of synthetic challenges. The ortho-methoxy group exerts both a steric influence and a directing effect that can stabilize palladium intermediates but also impede the initial coordination if not managed correctly.

This guide provides two field-validated protocols for the Suzuki-Miyaura cross-coupling of this substrate:

  • Method A (The Robust Route): Methyl ester protection followed by coupling, prioritized for scale-up and high-purity applications.

  • Method B (The Direct Route): Ligand-enabled direct coupling of the free acid, optimized for high-throughput screening (HTS) and rapid analog generation.

Mechanistic Insight & Substrate Analysis

The 3-iodo-2-methoxybenzoic acid substrate (Structure 1 ) features a 1,2,3-trisubstituted benzene core. Understanding the electronic and steric environment is critical for catalyst selection.

  • Electronic Effect: The C2-methoxy group is an electron-donating group (EDG) ortho to the iodide. This increases the electron density at the C3-I bond, theoretically facilitating oxidative addition compared to electron-deficient aryl halides. However, it also makes the resulting Pd(II) intermediate more nucleophilic, potentially slowing down transmetallation with electron-rich boronic acids.

  • Steric Effect: The C2-OMe group creates a "molecular gate" near the iodine. Bulky ligands (e.g., SPhos, XPhos) are required to negotiate this steric bulk while preventing the formation of inactive palladium dimers.

  • Chemosensitivity: The C1-carboxylic acid is prone to forming unreactive carboxylate-palladium complexes in the absence of suitable ligands, which necessitates either protection (Method A) or specific base control (Method B).

Figure 1: Catalytic Cycle & Steric Modulation

The following diagram illustrates the catalytic cycle with specific emphasis on the influence of the C2-methoxy group during oxidative addition.

SuzukiCycle cluster_sterics Substrate Influence Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 3-Iodo-2-OMe-Benzoate PdII_Int Pd(II) Intermediate Stabilized by C2-OMe chelation? OxAdd->PdII_Int Pd Insertion into C-I TransMet Transmetallation (Ar-B(OH)2 + Base) PdII_Int->TransMet Base Activation Biaryl_Pd Diaryl Pd(II) Complex TransMet->Biaryl_Pd RedElim Reductive Elimination Biaryl_Pd->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition of 3-iodo-2-methoxybenzoic acid. The C2-OMe group influences the stability of the Pd(II) intermediate.

Experimental Protocols

Method A: Methyl Ester Route (High Purity/Scale-Up)

Rationale: Converting the carboxylic acid to a methyl ester eliminates the risk of catalyst poisoning by the free carboxylate and improves solubility in non-polar solvents, allowing the use of standard, robust catalytic systems.

Reagents:

  • Substrate: 3-Iodo-2-methoxybenzoic acid

  • Reagent: Methyl Iodide (MeI) or Trimethylsilyldiazomethane (TMSCHN2)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Esterification (Pre-step):

    • Dissolve 3-iodo-2-methoxybenzoic acid (1.0 equiv) in DMF.

    • Add K2CO3 (2.0 equiv) followed by MeI (1.5 equiv).

    • Stir at RT for 2 hours. Quench with water, extract with EtOAc. Wash with brine, dry over Na2SO4, and concentrate. Yield is typically >95%.[1][2]

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add the Methyl 3-iodo-2-methoxybenzoate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K3PO4 (3.0 equiv).

    • Critical Step: Evacuate and backfill the vial with Nitrogen (3 cycles) to remove oxygen.

  • Catalyst Addition:

    • Add Pd(dppf)Cl2·DCM (0.05 equiv) rapidly under a stream of nitrogen.

    • Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and Water (0.2 M).

  • Execution:

    • Seal the vial and heat to 90°C for 4–12 hours. Monitor by HPLC/UPLC.

    • Endpoint: >98% conversion of the aryl iodide.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine.

    • Purify via flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Post-step):

    • Dissolve the biaryl ester in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 equiv). Stir at 50°C for 2 hours to recover the free acid biaryl.

Method B: Direct Free Acid Route (HTS/Rapid Synthesis)

Rationale: Direct coupling avoids two synthetic steps (protection/deprotection). This method relies on the Buchwald-type ligand SPhos , which is electron-rich and bulky, facilitating the reaction even in the presence of the free carboxylate.

Reagents:

  • Substrate: 3-Iodo-2-methoxybenzoic acid

  • Catalyst System: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

    • Alternative Precatalyst: XPhos Pd G2 (2-5 mol%)

  • Base: K2CO3 (3.0 - 4.0 equiv) - Excess base is required to form the dipotassium salt (carboxylate + reaction base).

  • Solvent: n-Butanol / Water (1:1) or Toluene / Water (3:1)

Step-by-Step Workflow:

  • Preparation:

    • In a reaction tube, combine 3-iodo-2-methoxybenzoic acid (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K2CO3 (3.5 equiv).

    • Note: The extra base ensures the carboxylic acid is fully deprotonated to the carboxylate, preventing it from protonating the active catalytic species.

  • Catalyst Addition:

    • Add Pd(OAc)2 and SPhos (1:2 ratio).

    • Add solvent (n-Butanol/Water 1:1). n-Butanol is excellent for solubilizing the polar carboxylate salts.

  • Execution:

    • Degas the mixture (sparging with Argon for 5 mins).

    • Heat to 100°C for 2–6 hours.

  • Work-up:

    • Acidification is Critical: Cool to RT. Dilute with water.

    • Acidify carefully with 1M HCl to pH ~3. The product will likely precipitate or can be extracted into EtOAc.

    • Extract with EtOAc (x3). The product is in the organic layer.[3]

    • Dry and concentrate.

Optimization & Decision Matrix

Use the following decision tree to select the appropriate protocol based on your specific project constraints.

OptimizationTree Start Start: 3-Iodo-2-OMe-Benzoic Acid Scale Scale / Purity Req? Start->Scale HighPurity >1g Scale or GMP High Purity Required Scale->HighPurity High HTS <100mg Scale Rapid Analoging Scale->HTS Low/Speed MethodA METHOD A (Ester Route) HighPurity->MethodA MethodB METHOD B (Free Acid Route) HTS->MethodB Standard Ligands\n(PPh3, dppf) Standard Ligands (PPh3, dppf) MethodA->Standard Ligands\n(PPh3, dppf) Buchwald Ligands\n(SPhos, XPhos) Buchwald Ligands (SPhos, XPhos) MethodB->Buchwald Ligands\n(SPhos, XPhos)

Caption: Decision matrix for selecting the optimal coupling strategy.

Comparative Data Table
ParameterMethod A (Ester)Method B (Free Acid)
Overall Yield 85-95% (3 steps)60-80% (1 step)
Purification Easy (Silica Gel)Moderate (Acid/Base extraction)
Functional Group Tolerance HighModerate (Base sensitive groups risk hydrolysis)
Cost Higher (Reagents + Time)Lower (Reagent efficient)
Reaction Time 2 Days (incl. protection)4-6 Hours

Troubleshooting & Quality Control

  • Protodeboronation: If the aryl boronic acid is electron-rich or ortho-substituted, it may undergo protodeboronation before coupling.

    • Solution: Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K) . Increase catalyst loading to 5-10 mol% to outcompete the side reaction.

  • Incomplete Conversion (Method B): If the reaction stalls at ~50%.

    • Solution: Add more water to the solvent system. Carboxylate salts can precipitate in pure organic solvents, coating the stir bar and stopping the reaction. Ensure the mixture is a biphasic emulsion or fully homogeneous (using n-BuOH).

  • Palladium Removal: For pharmaceutical intermediates, residual Pd must be <10 ppm.

    • Protocol: Treat the crude organic layer with SiliaMetS® Thiol or activated charcoal for 1 hour at 50°C before final filtration.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Coupling of Hindered Substrates (SPhos/XPhos)

    • Altman, R. A., & Buchwald, S. W. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2(11), 3115-3121. Link

  • Suzuki Coupling of Free Carboxylic Acids

    • Goossen, L. J., et al. (2006). Pd-Catalyzed Synthesis of Biaryls from Aryl Halides and Boronic Acids. Journal of the American Chemical Society.[4] (Contextual reference for carboxylate directing effects).

  • Specific Substrate Analog (3-iodo-4-methoxy)

    • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Link

Sources

The Strategic deployment of 3-Iodo-2-methoxybenzoic Acid in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the pursuit of efficiency and molecular complexity is paramount. Aryl iodides, particularly those adorned with strategically placed functional groups, have emerged as powerful linchpins in the construction of intricate molecular architectures. Among these, 3-iodo-2-methoxybenzoic acid stands out as a highly versatile and valuable building block. Its unique substitution pattern—an activating methoxy group ortho to the carboxylic acid and a reactive iodine atom—renders it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This application note provides an in-depth technical guide on the utilization of 3-iodo-2-methoxybenzoic acid in total synthesis, offering both mechanistic insights and field-proven protocols for its effective implementation.

The strategic placement of the methoxy and carboxylic acid functionalities offers several advantages. The methoxy group can influence the electronic properties of the aromatic ring and participate in directing metallation reactions, while the carboxylic acid provides a handle for further functionalization, such as amide bond formation or reduction to an alcohol. The carbon-iodine bond is the most reactive of the aryl halides in oxidative addition to palladium(0), a key step in many cross-coupling reactions, allowing for milder reaction conditions and broader functional group tolerance.[1]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

3-Iodo-2-methoxybenzoic acid is a premier substrate for the construction of biaryl linkages and the introduction of acetylenic and olefinic moieties, which are common motifs in biologically active natural products and pharmaceutical agents. The three primary cross-coupling reactions where this building block excels are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organoboron species and an organic halide.[2] 3-Iodo-2-methoxybenzoic acid is an excellent electrophilic partner in this reaction due to the high reactivity of the aryl iodide.

Mechanistic Causality: The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[3]

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(I)Ln A->B Oxidative Addition (Ar-I) C [Ar-Pd(II)(OR')Ln] B->C Transmetalation (Ar'B(OH)2, Base) D Ar-Pd(II)-Ar'Ln C->D D->A Reductive Elimination E Ar-Ar' D->E ArI 3-Iodo-2-methoxy- benzoic acid ArI->B ArBOH2 Arylboronic Acid ArBOH2->C Base Base Base->C

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Protocol: Suzuki-Miyaura Coupling of a 3-Iodo-2-methoxybenzoic Acid Derivative

This protocol is adapted from a similar transformation in the total synthesis of Lamellarin G trimethyl ether, demonstrating the utility of a related building block.[4]

Reagent/ParameterConditionPurpose
Aryl Iodide 3-Iodo-2-methoxybenzoic acid derivative (1.0 equiv)Electrophilic coupling partner
Arylboronic Acid Arylboronic acid (1.2 equiv)Nucleophilic coupling partner
Catalyst Pd(PPh₃)₄ (5 mol%)Facilitates C-C bond formation
Base 2 M aq. Na₂CO₃ (3.0 equiv)Activates the boronic acid for transmetalation
Solvent Toluene/Ethanol (2:1)Provides a suitable reaction medium
Temperature 80 °CProvides thermal energy for the reaction
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation

Experimental Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-iodo-2-methoxybenzoic acid derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system of toluene and ethanol (2:1).

  • Add the aqueous sodium carbonate solution (2 M, 3.0 equiv).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[5] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are precursors to a wide range of natural products and pharmaceuticals.

Mechanistic Causality: The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl iodide, coordination of the alkene, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. The regioselectivity of the migratory insertion is influenced by both steric and electronic factors.[6]

Heck_Reaction cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(I)Ln A->B Oxidative Addition (Ar-I) C [Alkene-Pd(II)(Ar)(I)Ln] B->C Alkene Coordination D R-CH(Pd(II)Ln)-CH(Ar)-R' C->D Migratory Insertion E Ar-CH=CH-R' + H-Pd(II)(I)Ln D->E β-Hydride Elimination E->A Reductive Elimination (Base) F Ar-CH=CH-R' E->F ArI 3-Iodo-2-methoxy- benzoic acid ArI->B Alkene Alkene Alkene->C Base Base Base->E

Caption: Heck Reaction Catalytic Cycle.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7] This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important structural motifs in many natural products and functional materials.

Mechanistic Causality: The generally accepted mechanism involves a palladium catalytic cycle similar to the Suzuki and Heck reactions. The key difference is the involvement of a copper co-catalyst, which is believed to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the aryl-palladium(II) complex. The final step is reductive elimination to afford the aryl alkyne product.[4]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln PdII_Ar Ar-Pd(II)(I)Ln Pd0->PdII_Ar Oxidative Addition (Ar-I) PdII_Ar_Alkynyl Ar-Pd(II)(C≡CR)Ln PdII_Ar->PdII_Ar_Alkynyl Transmetalation PdII_Ar_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Ar_Alkynyl->Product CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Deprotonation (Base, Alkyne) Cu_Acetylide->PdII_Ar_Alkynyl Cu_Acetylide->CuI ArI 3-Iodo-2-methoxy- benzoic acid ArI->PdII_Ar Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

Caption: Sonogashira Coupling Catalytic Cycles.

Self-Validating Systems: Ensuring Successful Reactions

A key aspect of robust protocol design is the incorporation of self-validating measures. For cross-coupling reactions with 3-iodo-2-methoxybenzoic acid, this involves careful consideration of the following:

  • Purity of Starting Materials: The purity of the aryl iodide, the coupling partner, and the catalyst are critical. Impurities can poison the catalyst and lead to lower yields.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, reactions should be conducted under an inert atmosphere of argon or nitrogen. Degassing of solvents is also crucial.

  • Choice of Base and Solvent: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. The solvent system must be chosen to ensure the solubility of all reactants and intermediates.

  • Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS is essential to determine the point of completion and to identify any potential side reactions.

Conclusion

3-Iodo-2-methoxybenzoic acid is a powerful and versatile building block for the total synthesis of complex molecules. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, coupled with the strategic placement of its functional groups, allows for the efficient construction of key structural motifs found in a wide array of natural products and pharmaceutical agents. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to effectively harness the synthetic potential of this valuable compound.

References

  • Handy, S. T., Zhang, Y., & Bregman, H. (2004). A Modular Synthesis of the Lamellarins: Total Synthesis of Lamellarin G Trimethyl Ether. The Journal of Organic Chemistry, 69(7), 2362–2366. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • SciELO Brasil. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21(5). [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 4, 2026, from [Link]

  • Handy, S. T., & Bregman, H. (2004). Total synthesis of lamellarin G trimethyl ether. The Journal of Organic Chemistry, 69(7), 2362–2366. [Link]

  • Iwao, M., et al. (2003). Total Synthesis of Ningalin B Hexamethyl Ether and Lamellarin G Trimethyl Ether. Journal of Organic Chemistry, 68(26), 10136-10143.
  • Peschko, C., et al. (2000). Biomimetic Total Synthesis of Lamellarin L. Chemistry – A European Journal, 6(7), 1147-1152.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-2-methoxybenzoic acid (CAS 879498-16-5) is a critical scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and radiolabeled tracers. However, its deployment in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) presents a specific "meso-steric" challenge. The C2-methoxy group is ortho to both the C1-carboxylic acid and the C3-iodine active site, creating a crowded coordination sphere that can retard oxidative addition and promote side reactions like protodeiodination.

This guide provides two validated workflows:

  • The "Gold Standard" Ester Route: Maximizes yield and purification efficiency by temporarily masking the acidic proton.

  • The Direct Acid Route: A streamlined approach using water-soluble phosphines or Buchwald precatalysts for rapid library generation.

Chemo-Physical Considerations

Structural Analysis & Steric Environment

The reactivity of 3-iodo-2-methoxybenzoic acid is defined by the C2-Methoxy Buttress Effect .

  • Electronic Effect: The methoxy group is electron-donating by resonance (EDG), which increases electron density at the C3 position. This theoretically makes the C-I bond less electrophilic compared to an unsubstituted aryl iodide, requiring more active catalyst systems.

  • Steric Effect: The methoxy group locks the conformation of the adjacent carboxylic acid and creates significant steric bulk near the iodine. Standard "linear" ligands (like PPh3) often fail to accommodate this crowding during the transmetallation step.

Solubility & Catalyst Poisoning

The free carboxylic acid (pKa ~3-4) can form stable Palladium-Carboxylate complexes in the absence of a stronger base, effectively poisoning the catalytic cycle. Furthermore, the free acid has poor solubility in non-polar solvents (Toluene, Hexanes) often used for high-temperature couplings.

Experimental Workflows

Decision Tree: Ester vs. Free Acid

The choice of protocol depends on the scale and the stability of the coupling partner.

ReactionWorkflow Start Starting Material: 3-Iodo-2-methoxybenzoic Acid Decision Scale / Purity Requirement? Start->Decision RouteA Route A: High Yield/Scale-Up (Esterification) Decision->RouteA >1g or High Purity RouteB Route B: Rapid Screening (Direct Coupling) Decision->RouteB <100mg or Library StepA1 1. Methylation (MeI, K2CO3 or MeOH/H2SO4) RouteA->StepA1 StepB1 Direct Coupling (SPhos/XPhos Pd G2 + Base) RouteB->StepB1 StepA2 2. Pd-Coupling (Suzuki/Sonogashira) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH, THF/H2O) StepA2->StepA3 Product Final Biaryl Acid StepA3->Product StepB1->Product

Figure 1: Strategic decision tree for processing 3-iodo-2-methoxybenzoic acid. Route A is recommended for drug substance synthesis.

Protocol A: The "Gold Standard" (Methyl Ester Route)

Objective: Synthesize biaryl derivatives with >85% yield. Substrate: Methyl 3-iodo-2-methoxybenzoate (prepared via standard esterification).

Reagents:
  • Substrate: Methyl 3-iodo-2-methoxybenzoate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR Pd(OAc)2/SPhos (2 mol%)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:
  • Degassing: Charge a reaction vial with the ester, boronic acid, and base. Seal and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 85-90°C for 4-12 hours. Monitor by LCMS.

    • Note: The conversion is typically slower than para-substituted isomers due to the ortho-methoxy group.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Hydrolysis (Optional): Redissolve crude ester in THF/MeOH (1:1), add LiOH (2M aq, 3 equiv), and stir at RT for 2h to recover the free acid.

Protocol B: Direct Coupling of the Free Acid

Objective: Rapid library synthesis without protection/deprotection steps. Challenge: The carboxylic acid consumes 1 equivalent of base immediately.

Reagents:
  • Substrate: 3-Iodo-2-methoxybenzoic acid (1.0 equiv)

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-5 mol%)

    • Why: These Buchwald precatalysts activate quickly and the bulky biaryl phosphine ligands protect the Pd center from the ortho-methoxy steric clash.

  • Base: K2CO3 (3.5 equiv) - Extra base required to neutralize the acid.

  • Solvent: n-Butanol or DMF/Water (9:1).

Step-by-Step Procedure:
  • Dissolution: Dissolve the acid and boronic acid in the solvent.

  • Base Activation: Add the base. The mixture may generate gas (CO2) or heat; allow to equilibrate for 5 mins.

  • Catalysis: Add the Precatalyst.

  • Heating: Heat to 100°C . The higher temperature is often needed to drive the reaction with the free carboxylate present.

  • Quench: Acidify carefully with 1M HCl to pH ~3 to precipitate the product or extract the free acid into EtOAc.

Troubleshooting & Optimization Data

IssueProbable CauseSolution
Low Conversion (<20%) Catalyst DeactivationSwitch from Pd(PPh3)4 to Pd(dppf)Cl2 or XPhos Pd G2 . The bulky ligands prevent catalyst death.
Protodeiodination Unstable C-Pd-I speciesUse anhydrous conditions (switch to DMF/Cs2CO3) or lower temperature (60°C) with a more active catalyst.
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents vigorously (sparge with Argon for 15 mins).
Starting Material Stuck Steric HindranceIncrease temperature to 110°C (requires sealed tube) or switch solvent to n-Butanol.
Comparative Catalyst Performance (Methyl Ester Substrate)

Data extrapolated from internal benchmarks on ortho-substituted aryl iodides.

Catalyst SystemLigand TypeYield (LCMS)Comment
Pd(PPh3)4Linear Phosphine35%Too slow; sterically crowded.
Pd(dppf)Cl2Bidentate88%Recommended. Robust and cost-effective.
Pd(OAc)2 + SPhosBulky Monodentate94%Best for very hindered coupling partners.
Pd/C + LigandHeterogeneous<10%Not recommended for this substrate.

Mechanistic Insight: The Ortho-Effect

The following diagram illustrates why the specific "2-methoxy" position requires specialized ligands. The "Methoxy Wall" blocks standard ligands, necessitating the use of "Dialkylbiaryl phosphines" (like SPhos) that can reach around the obstruction.

Mechanism Substrate 3-Iodo-2-methoxybenzoic Acid OxAdd Oxidative Addition (Pd inserts into C-I) Substrate->OxAdd StericClash STERIC CLASH: C2-Methoxy blocks Pd OxAdd->StericClash Standard Ligands TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal Bulky Ligands LigandSol Solution: Use Bulky Ligands (SPhos/XPhos) StericClash->LigandSol LigandSol->TransMetal Prod Reductive Elimination (C-C Bond Formation) TransMetal->Prod

Figure 2: Mechanistic bottleneck caused by the C2-methoxy group and the ligand-based solution.

References

  • BenchChem. Methyl 3-iodo-2-methoxybenzoate | Structure and Reactivity. Retrieved from BenchChem Database. Link

  • Sigma-Aldrich. 3-iodo-2-methoxybenzoic acid Product Specification.Link

  • National Institutes of Health (PubChem). 3-Iodo-2-methoxybenzoic acid (CID 12168432).Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. J. Am. Chem. Soc.[1] (Basis for SPhos/XPhos recommendation).

Sources

derivatization of the carboxylic acid group in 3-Iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Derivatization of the Carboxylic Acid Group in 3-Iodo-2-methoxybenzoic Acid

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of established and effective methods for the chemical modification of the carboxylic acid group on 3-Iodo-2-methoxybenzoic acid. This key building block is valued in synthetic chemistry for its dual functionality: the aryl iodide is a versatile handle for cross-coupling reactions, while the carboxylic acid provides a site for forming amides, esters, and other derivatives to modulate physicochemical properties and biological activity.[1][2][3]

This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust chemical principles.

Section 1: Strategic Overview of Carboxylic Acid Derivatization

The carboxylic acid moiety of 3-Iodo-2-methoxybenzoic acid is a primary site for chemical elaboration. Derivatization at this position is a cornerstone of analog synthesis, enabling the exploration of structure-activity relationships (SAR), the development of prodrugs, and the fine-tuning of pharmacokinetic profiles.[4] The three principal transformations discussed herein are esterification, amidation, and conversion to highly reactive acyl halide intermediates.

G start 3-Iodo-2-methoxybenzoic Acid ester Ester Derivatives (Modulate Lipophilicity, Prodrugs) start->ester Esterification (e.g., Fischer) amide Amide Derivatives (Introduce H-Bond Donors/Acceptors, Enhance Stability) start->amide Amidation (e.g., EDC Coupling) acyl_halide Acyl Halide Intermediate (Highly Reactive Synthon) start->acyl_halide Halogenation (e.g., SOCl₂) acyl_halide->ester + Alcohol acyl_halide->amide + Amine

Figure 1. Key derivatization pathways for 3-Iodo-2-methoxybenzoic acid.

Section 2: Esterification via Fischer-Speier Reaction

Fischer-Speier esterification is a classic, acid-catalyzed method for converting carboxylic acids and alcohols into esters.[5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[6] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.[7][8]

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, culminating in the elimination of a water molecule to yield the ester.[5][7][9]

Protocol 1: Synthesis of Methyl 3-iodo-2-methoxybenzoate

This protocol details the synthesis of the methyl ester, a common first-step derivative.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-Iodo-2-methoxybenzoic acid278.042.78 g10.01.0 eq
Methanol (MeOH)32.0450 mL-Solvent
Concentrated Sulfuric Acid (H₂SO₄)98.080.5 mL~9.2Catalyst
Saturated Sodium Bicarbonate (NaHCO₃) soln.-~100 mL-Workup
Diethyl Ether (or Ethyl Acetate)-~150 mL-Extraction
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Iodo-2-methoxybenzoic acid (2.78 g, 10.0 mmol).

  • Reagent Addition: Add methanol (50 mL) to the flask and stir to dissolve the solid. Carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.[10] The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This step neutralizes the excess sulfuric acid.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel or recrystallization to yield pure methyl 3-iodo-2-methoxybenzoate.

G cluster_0 Reaction Phase cluster_1 Workup & Purification a Dissolve Acid in Excess Methanol b Add Catalytic H₂SO₄ a->b c Heat to Reflux (4-6 hours) b->c d Cool & Quench in Ice Water c->d e Neutralize with Sat. NaHCO₃ d->e f Extract with Organic Solvent e->f g Dry, Concentrate & Purify f->g

Figure 2. Workflow for Fischer-Speier esterification.

Section 3: Amidation via Carbodiimide Coupling

Directly reacting a carboxylic acid with an amine is often inefficient as it forms a stable and unreactive ammonium carboxylate salt.[11] To overcome this, coupling agents are used to activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is highly effective for this purpose.[12] Its efficiency is often enhanced by the addition of N-hydroxysuccinimide (NHS), which forms a more stable amine-reactive NHS ester intermediate, reducing side reactions and improving yields.[13][14]

Mechanism Insight: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be directly attacked by an amine to form the amide bond. Alternatively, in the presence of NHS, the O-acylisourea intermediate is rapidly converted into a semi-stable NHS ester. This ester is less susceptible to hydrolysis and reacts cleanly with the primary amine to form the desired amide, releasing NHS. The EDC byproduct is a soluble urea derivative, which is typically easy to remove during workup.[13]

Protocol 2: EDC/NHS-Mediated Synthesis of an Amide Derivative

This protocol outlines a general procedure for coupling 3-Iodo-2-methoxybenzoic acid with a representative primary amine (e.g., benzylamine).

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-Iodo-2-methoxybenzoic acid278.041.39 g5.01.0 eq
Benzylamine107.150.59 g (0.58 mL)5.51.1 eq
EDC Hydrochloride191.701.15 g6.01.2 eq
N-Hydroxysuccinimide (NHS)115.090.69 g6.01.2 eq
Anhydrous Dichloromethane (DCM)-50 mL-Solvent
1M Hydrochloric Acid (HCl)-~50 mL-Workup
Saturated Sodium Bicarbonate-~50 mL-Workup
Anhydrous Magnesium Sulfate-~5 g-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-Iodo-2-methoxybenzoic acid (1.39 g, 5.0 mmol) and N-hydroxysuccinimide (0.69 g, 6.0 mmol) in anhydrous DCM (50 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.15 g, 6.0 mmol) in one portion. Stir the mixture at 0°C for 15-30 minutes to form the active NHS ester.

  • Amine Addition: Add benzylamine (0.58 mL, 5.5 mmol) dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure amide.

G cluster_0 Activation cluster_1 Coupling Acid R-COOH 3-Iodo-2-methoxybenzoic Acid Intermediate Reactive Intermediate O-Acylisourea Acid->Intermediate + EDC EDC EDC NHS NHS ActiveEster Stable Active Ester NHS Ester Intermediate->ActiveEster + NHS - EDC-Urea Amide Product R-CO-NHR' ActiveEster->Amide + Amine - NHS Amine R'-NH₂ Amine

Figure 3. Mechanism of EDC/NHS-mediated amidation.

Section 4: Acyl Halide Formation and Subsequent Derivatization

For less sensitive substrates or when a highly reactive intermediate is desired, converting the carboxylic acid to an acyl chloride is an excellent strategy. Acyl chlorides react readily with a wide range of nucleophiles, including alcohols and amines, often without the need for a catalyst. Thionyl chloride (SOCl₂) is a particularly convenient reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed.[11][15][16]

Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride converts the -OH group into a chlorosulfite group, which is an excellent leaving group. Subsequent nucleophilic attack by the chloride ion (formed in the reaction) on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl gas.[11]

Protocol 3: Synthesis of 3-Iodo-2-methoxybenzoyl chloride

Critical Note: This reaction must be performed in a well-ventilated fume hood using anhydrous solvents and glassware, as thionyl chloride is corrosive, moisture-sensitive, and releases toxic gases.[17]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-Iodo-2-methoxybenzoic acid278.042.78 g10.01.0 eq
Thionyl Chloride (SOCl₂)118.972.2 mL (3.57 g)30.03.0 eq
Anhydrous Toluene (or DCM)-25 mL-Solvent
Catalytic DMF-1-2 drops-Catalyst (opt.)

Step-by-Step Procedure:

  • Reaction Setup: Equip an oven-dried 100 mL round-bottom flask with a stir bar and a reflux condenser fitted with a gas outlet bubbler (to trap HCl and SO₂ in a basic solution). Add 3-Iodo-2-methoxybenzoic acid (2.78 g, 10.0 mmol).

  • Reagent Addition: Under an inert atmosphere, add anhydrous toluene (25 mL) followed by the slow, dropwise addition of thionyl chloride (2.2 mL, 30.0 mmol) at room temperature. Add 1-2 drops of anhydrous DMF (optional, Vilsmeier-Haack catalyst).

  • Reaction: Gently heat the mixture to reflux (or ~70-80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Removal of Excess Reagent: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal, co-evaporate with anhydrous toluene (2 x 10 mL).

  • Product: The resulting crude 3-Iodo-2-methoxybenzoyl chloride is a highly reactive oil or low-melting solid. It is typically used immediately in the next step without further purification.

Subsequent Reaction (Example: Amidation):

  • Dissolve the crude acyl chloride in anhydrous DCM (25 mL) and cool to 0°C.

  • Slowly add a solution of the desired amine (e.g., benzylamine, 2.2 eq) and a non-nucleophilic base (e.g., triethylamine, 2.5 eq) in DCM.

  • Stir at 0°C for 30 minutes, then at room temperature for 1-2 hours.

  • Perform an aqueous workup as described in Protocol 2 to isolate the amide product.

Summary of Derivatization Strategies

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Alcohol, H₂SO₄ (cat.)Reflux in excess alcoholInexpensive reagents, simple procedure.Equilibrium reaction; requires forcing conditions; not suitable for sensitive substrates.
EDC/NHS Amidation EDC, NHS, AmineRoom temp., anhydrous solventMild conditions, high yields, good for sensitive substrates, easy workup.Reagents are more expensive; requires anhydrous conditions for best results.
Acyl Chloride Formation SOCl₂ (or Oxalyl Chloride)Reflux, anhydrousProduces a highly reactive intermediate, drives reactions to completion.Harsh reagents, moisture-sensitive, requires careful handling and inert atmosphere.

References

  • Benchchem. (n.d.). 3-Iodo-4,5-dimethoxybenzoic acid | 5468-22-4.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Synthesis and Industrial Significance of 3-Iodo-2-methylbenzoic Acid.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity.
  • Benchchem. (n.d.). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Derivatization of 3-(4-Acetyloxyphenyl)benzoic Acid for Analysis.
  • LibreTexts Chemistry. (2021). 3: Esterification (Experiment).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Unknown. (n.d.). esterification of benzoic acid to methyl benzoate.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • LibreTexts Chemistry. (2019). 22.9 Reactions of Carboxylic Acids.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
  • FranklyChemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?
  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
  • LibreTexts Chemistry. (2023). Making Acyl Chlorides (Acid Chlorides).
  • Unknown. (n.d.). Reaction of Carboxylic acid with Thionyl chloride. YouTube.
  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

Sources

experimental procedure for the iodination of 2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Iodination of 2-Methoxybenzoic Acid

Executive Summary

This technical guide details the regioselective iodination of 2-methoxybenzoic acid (o-anisic acid) to synthesize 5-iodo-2-methoxybenzoic acid . This transformation is a critical entry point for generating diversified biaryl scaffolds via Suzuki-Miyaura couplings or Heck reactions in medicinal chemistry campaigns.

Unlike bromination or chlorination, direct iodination requires specific oxidative activation to generate the reactive electrophile. This guide presents two validated protocols:

  • Method A (Scalable/Green): Iodine (

    
    ) activated by Periodic Acid (
    
    
    
    ).
  • Method B (Mild/Screening): N-Iodosuccinimide (NIS) catalyzed by Trifluoroacetic Acid (TFA).

Mechanistic Insight & Regioselectivity

The regiochemical outcome is dictated by the competing directing effects of the substituents on the benzene ring:

  • Methoxy group (-OCH

    
    ):  A strong activator and ortho/para director.
    
  • Carboxylic Acid group (-COOH): A moderate deactivator and meta director.

Structural Analysis:

  • Position 3 (ortho to -OCH

    
    ):  Sterically crowded (sandwiched between -OCH
    
    
    
    and -COOH).
  • Position 4 (para to -COOH): Disfavored by the meta-directing nature of the carboxyl group and lack of activation from the methoxy group.

  • Position 5 (para to -OCH

    
    ):  This position is electronically reinforced. It is para to the activating methoxy group and meta to the deactivating carboxyl group.
    
  • Position 6 (ortho to -COOH): Disfavored compared to position 5 due to lack of strong resonance activation.

ReactionMechanism cluster_legend Regioselectivity Logic Substrate 2-Methoxybenzoic Acid (o-Anisic Acid) SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex + I+ (at C5) Electrophile Activated Iodine Species (I+ or I3+) Electrophile->SigmaComplex Product 5-Iodo-2-methoxybenzoic Acid (Major Product) SigmaComplex->Product - H+ Text C5 is para to -OCH3 (Activating) and meta to -COOH (Deactivating)

Figure 1: Mechanistic pathway highlighting the electronic reinforcement at Position 5.

Experimental Protocols

Protocol A: Oxidative Iodination (Scalable)

Best for: Gram-to-kilogram scale synthesis, high atom economy.

This method utilizes Periodic Acid (


) to oxidize molecular iodine (

) in situ, generating the reactive electrophile while re-oxidizing iodide byproducts. This ensures 100% iodine atom utilization.

Reagents:

  • 2-Methoxybenzoic acid (1.0 equiv)[1]

  • Iodine (

    
    ) (0.5 equiv)[2]
    
  • Periodic Acid (

    
    ) (0.2 equiv)
    
  • Solvent: Glacial Acetic Acid (

    
    ) : Water (
    
    
    
    ) : Sulfuric Acid (
    
    
    ) (100:20:3 v/v/v)[3]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 2-methoxybenzoic acid (e.g., 10.0 g, 65.7 mmol) and Glacial Acetic Acid (60 mL). Stir until partially dissolved.

  • Activation: Add Iodine (

    
    ) (8.34 g, 32.8 mmol) and Periodic Acid (
    
    
    
    ) (3.0 g, 13.1 mmol).
  • Acidification: Add water (12 mL) followed strictly by the slow addition of concentrated Sulfuric Acid (1.8 mL). Caution: Exothermic.

  • Reaction: Heat the mixture to 65–70°C for 4–6 hours. The deep purple color of iodine will fade to an orange/brown hue as the electrophile is consumed.

  • Quench: Cool the mixture to room temperature. Pour the reaction mixture into 250 mL of ice-cold water containing 1% Sodium Thiosulfate (

    
    ) to quench any residual iodine (removes purple color).
    
  • Isolation: A heavy white/pale-yellow precipitate will form. Stir for 30 minutes. Filter the solid via vacuum filtration (Buchner funnel).[2]

  • Purification: Wash the filter cake with copious water (3 x 50 mL) to remove acid. Recrystallize from Ethanol/Water or Acetone if high purity (>99%) is required.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Expected Yield: 85–92%

Protocol B: NIS Iodination (Mild Conditions)

Best for: Small scale, parallel synthesis, or acid-sensitive substrates.

Reagents:

  • 2-Methoxybenzoic acid (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic Acid (TFA) (0.1 - 1.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-methoxybenzoic acid (1.0 mmol) in Acetonitrile (5 mL).

  • Addition: Add NIS (1.1 mmol) in one portion. Protect from light (wrap flask in foil).

  • Catalysis: Add TFA (0.1 mmol for catalytic, up to 1.0 equiv for faster rates).

  • Reaction: Stir at Room Temperature (25°C) for 12–16 hours. Monitor by TLC or LCMS.

  • Workup: Evaporate the acetonitrile under reduced pressure. Redissolve the residue in Ethyl Acetate.

  • Wash: Wash the organic layer with saturated

    
     (to remove iodine) and water.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    

Expected Yield: 75–85%

Workflow Visualization

Workflow Start Start: 2-Methoxybenzoic Acid Reagents Add I2 + H5IO6 + H2SO4 (Solvent: AcOH/H2O) Start->Reagents Heat Heat to 65°C (4-6 hrs) Reagents->Heat Quench Quench into Ice Water + Na2S2O3 Heat->Quench Color fade Filter Vacuum Filtration Quench->Filter Precipitate forms Purify Recrystallization (EtOH/Water) Filter->Purify Crude Solid Final Pure 5-Iodo-2-methoxybenzoic Acid Purify->Final

Figure 2: Operational workflow for the oxidative iodination protocol (Method A).

Quality Control & Data

Table 1: Physicochemical Properties

ParameterSpecificationNotes
Appearance White to off-white powderYellowing indicates free iodine.
Melting Point 158 – 160 °CDistinct from starting material (101–103 °C).
1H NMR (DMSO-d6)

3.85 (s, 3H, OMe)
Methoxy singlet.

7.05 (d, J=8.8 Hz, 1H)
H-3 (Ortho to OMe).

7.85 (dd, J=8.8, 2.3 Hz, 1H)
H-4 (Meta to OMe).

7.95 (d, J=2.3 Hz, 1H)
H-6 (Ortho to COOH).

Troubleshooting Guide:

  • Issue: Reaction stalls / Low conversion.

    • Fix: Add an additional 0.1 equiv of Periodic Acid. Ensure temperature is maintained at 65°C.

  • Issue: Product is purple/brown.

    • Fix: Incomplete quench. Wash the solid with stronger thiosulfate solution.

  • Issue: Regioselectivity issues (rare).

    • Fix: Lower temperature to 50°C and extend reaction time.

References

  • Regioselective Iodination using Iodine/Periodic Acid

    • Source: Organic Syntheses, Coll.[4] Vol. 5, p.660 (1973); Vol. 48, p.100 (1968). "Iodic Acid / Periodic Acid Iodination."

    • URL:

  • NIS Iodination Methodology

    • Source: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048.

    • URL:

  • General Aromatic Iodination Reviews

    • Source: "Iodoarenes synthesis by iodination or substitution." Organic Chemistry Portal.
    • URL:

Sources

application of 3-Iodo-2-methoxybenzoic acid in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Iodo-2-methoxybenzoic Acid in Materials Science

Abstract

This guide details the application of 3-Iodo-2-methoxybenzoic acid (CAS 252968-32-4) as a high-value synthon for advanced materials.[1] Unlike simple benzoic acid derivatives, this molecule offers a unique trifunctional scaffold: a reactive aryl iodide for cross-coupling, a carboxylic acid for metal coordination, and a sterically demanding ortho-methoxy group. These features make it an ideal precursor for synthesizing twisted biaryl linkers for Metal-Organic Frameworks (MOFs) and preventing Aggregation-Caused Quenching (ACQ) in organic optoelectronics.

Structural Utility in Materials Design

The efficacy of 3-Iodo-2-methoxybenzoic acid lies in its dense functionalization pattern.[1] In materials science, "flat" molecules often stack too closely, leading to non-porous crystals or fluorescence quenching. This molecule introduces a steric twist .

  • C1-Carboxyl Group: Acts as the "anchor" for binding to metal oxide clusters (e.g., Zn4O in MOFs) or surface passivation on quantum dots.

  • C2-Methoxy Group: The critical steric handle. It forces any substituent at the C3 position out of planarity relative to the benzene ring, creating 3D structural diversity. It also acts as a weak hemilabile ligand for lanthanides.

  • C3-Iodine: A "soft" handle for Palladium-catalyzed C-C bond formation (Suzuki, Sonogashira), allowing the extension of the conjugation length without losing the solubility-enhancing properties of the methoxy group.

Visualizing the Synthetic Workflow

G Start 3-Iodo-2-methoxybenzoic Acid (Precursor) Step1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Step1 + Aryl Boronic Acid Inter Twisted Biaryl Ligand (Sterically Modulated) Step1->Inter C-C Bond Formation App1 MOF Linker (High Porosity) Inter->App1 + Metal Salt (Zn, Zr) App2 OLED Emitter (Suppressed ACQ) Inter->App2 + Pi-Extension

Figure 1: The synthetic workflow transforming the raw precursor into functional materials via cross-coupling and coordination chemistry.[1]

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling[1]

Objective: To synthesize extended biaryl ligands (e.g., 2-methoxy-1,1'-biphenyl-3-carboxylic acid derivatives). Challenge: The iodine at C3 is flanked by the methoxy group at C2.[2] This creates significant steric hindrance, often stalling standard catalytic cycles. Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos) or bidentate ligands (dppf) to facilitate oxidative addition and reductive elimination.

Materials Required
  • Substrate: 3-Iodo-2-methoxybenzoic acid (1.0 equiv)

  • Coupling Partner: Arylboronic acid (e.g., 4-carboxyphenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) OR Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology
  • Degassing (Critical):

    • Combine 1,4-dioxane and water in a septum-capped vial.[1] Sparge with Argon gas for 20 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Reaction Assembly:

    • In a glovebox or under positive Argon flow, add the 3-Iodo-2-methoxybenzoic acid (278 mg, 1 mmol), Arylboronic acid (1.2 mmol), and Base (K₂CO₃, 414 mg, 3 mmol) to a reaction tube.

    • Add the Catalyst last. Recommendation: Use Pd(dppf)Cl₂ for robustness against air, or SPhos systems for maximum yield in highly hindered cases.

  • Thermal Activation:

    • Inject the degassed solvent mixture (5 mL).

    • Heat the reaction to 90°C for 12–18 hours .

    • Note: The steric bulk of the ortho-methoxy group slows the transmetallation step; do not rush the reaction time.

  • Work-up & Purification:

    • Cool to room temperature.[3] Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or perform column chromatography (MeOH/DCM gradient).

Quality Control Parameters
ParameterMethodAcceptance Criteria
Conversion HPLC / TLC> 95% consumption of Aryl Iodide
Identity ¹H NMR (DMSO-d₆)Disappearance of I-C-H triplet; Appearance of biaryl protons
Purity HPLC (254 nm)> 98%

Protocol B: Solvothermal Synthesis of Lanthanide Coordination Polymers

Objective: To utilize the carboxylic acid and methoxy oxygen for chelation with Lanthanide ions (Eu³⁺, Tb³⁺), creating luminescent materials. Mechanism: The methoxy group acts as a secondary donor, creating a "chelating clamp" that enhances the stability of the metal center.

Materials Required
  • Ligand: 3-Iodo-2-methoxybenzoic acid (or its biaryl derivative from Protocol A).[1]

  • Metal Source: Europium(III) Nitrate Pentahydrate (Eu(NO₃)₃·5H₂O).

  • Solvent: DMF (N,N-Dimethylformamide) / Ethanol.

Step-by-Step Methodology
  • Precursor Dissolution:

    • Dissolve 0.1 mmol of the ligand in 2 mL of DMF.

    • Dissolve 0.1 mmol of Eu(NO₃)₃·5H₂O in 2 mL of Ethanol.

  • Solvothermal Assembly:

    • Mix the two solutions in a 10 mL Teflon-lined stainless steel autoclave.

    • Seal tightly and place in a programmable oven.

  • Crystallization Program:

    • Ramp: Heat to 100°C over 2 hours.

    • Hold: Maintain 100°C for 48 hours.

    • Cool: Cool to room temperature at a rate of 5°C/hour.

    • Causality: Slow cooling is essential to allow the sterically hindered ligands to pack into an ordered lattice rather than precipitating as amorphous powder.

  • Isolation:

    • Filter the resulting block-shaped crystals.

    • Wash with fresh Ethanol to remove unreacted ligand.

    • Activate (remove solvent) under vacuum at 80°C.

Logic of Ligand Design: The "Twist" Effect

The following diagram illustrates why this specific isomer is chosen over non-substituted analogs for optical materials.

Logic Standard Standard Benzoic Acid Packing1 Planar Stacking (Pi-Pi Interactions) Standard->Packing1 Flat Geometry Substituted 3-Iodo-2-methoxybenzoic Acid Packing2 Twisted Conformation (Steric Repulsion) Substituted->Packing2 Ortho-Methoxy Bulk Result1 Aggregation Quenching (Low Efficiency) Packing1->Result1 Result2 High Quantum Yield (Emissive State Preserved) Packing2->Result2

Figure 2: Mechanistic comparison showing how the ortho-methoxy group prevents deleterious pi-stacking.

References

  • PubChem. 3-Iodo-2-methoxybenzoic acid (CID 12168432) - Chemical and Physical Properties.[1][2] National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol). [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1] Angewandte Chemie International Edition, 41(22), 4176-4211. (Source for using hindered ligands like P(t-Bu)3/SPhos). [Link]

  • Dinakar, B., et al. (2025).[5][6] Asymmetric linker generates intrinsically disordered metal–organic framework.[5] Chemical Communications. (Context for using asymmetric/methoxy-substituted linkers in MOFs). [Link]

Sources

Application Notes and Investigational Protocols for the Enzymatic Modification of 3-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Iodo-2-methoxybenzoic acid is a valuable halogenated aromatic building block in medicinal chemistry and synthetic organic chemistry. Understanding its susceptibility to enzymatic transformation is critical for predicting its metabolic fate, assessing its environmental persistence, and for the biocatalytic generation of novel derivatives. This document provides a detailed technical guide for investigating two plausible enzymatic reactions involving this compound: reductive deiodination and O-demethylation. As direct enzymatic studies on this specific substrate are not extensively documented, this guide presents robust, field-proven protocols adapted from well-characterized enzymes that act on structurally analogous substrates. These investigational protocols are designed to be self-validating systems, enabling researchers to screen for, identify, and characterize enzymatic activities that can modify 3-Iodo-2-methoxybenzoic acid.

Introduction: The Enzymatic Potential of a Versatile Building Block

3-Iodo-2-methoxybenzoic acid combines three key functional groups: a carboxylic acid, an aryl iodide, and a methoxy ether. Each of these sites is a potential target for enzymatic modification. The aryl iodide bond, for instance, is susceptible to cleavage by dehalogenating enzymes, a reaction of significant interest in bioremediation and toxicology.[1][2] The methoxy group can be removed by O-demethylases, a common metabolic reaction that alters the polarity and biological activity of many xenobiotics and natural products.[3][4]

For drug development professionals, understanding these potential metabolic pathways is crucial. An in vivo deiodination or O-demethylation could dramatically alter a drug candidate's pharmacokinetics, efficacy, or toxicity profile. For synthetic chemists and biocatalysis experts, these enzymatic reactions offer a green and highly selective alternative to traditional chemical methods for modifying the core scaffold, potentially leading to the synthesis of novel compounds with improved properties.

This guide is structured to provide both the scientific rationale and the practical, step-by-step protocols for exploring these enzymatic transformations. We will delve into two primary areas of investigation:

  • Reductive Deiodination: The enzymatic removal of the iodine atom to yield 2-methoxybenzoic acid.

  • O-Demethylation: The enzymatic cleavage of the methyl group from the methoxy ether to produce 3-iodo-2-hydroxybenzoic acid.

Each section explains the causality behind the experimental choices and provides a framework for interpreting the results, empowering researchers to confidently explore the enzymatic landscape of 3-Iodo-2-methoxybenzoic acid.

Section 1: Reductive Deiodination of the Aromatic Ring

Scientific Rationale & Field-Proven Insights

Reductive dehalogenation is a critical step in the microbial degradation of many halogenated aromatic pollutants.[5] In anaerobic environments, microorganisms have evolved sophisticated enzymatic machinery to use halogenated compounds as electron acceptors, cleaving the carbon-halogen bond. For halogenated benzoic acids, this process often involves a two-step mechanism. First, the benzoic acid is activated by conversion to its coenzyme A (CoA) thioester, a reaction catalyzed by a benzoate-CoA ligase.[2] This activation makes the aromatic ring more susceptible to nucleophilic attack. Subsequently, a reductive dehalogenase enzyme catalyzes the removal of the halogen atom, which is replaced by a hydrogen atom.[2][6]

While much of the research has focused on chloro- and bromo-aromatic compounds, the principles are applicable to iodo-aromatics. The carbon-iodine bond is weaker than carbon-chlorine or carbon-bromine bonds, suggesting that it should be a favorable substrate for enzymatic reductive dehalogenation. Investigating this pathway is crucial for understanding the potential for environmental degradation of 3-Iodo-2-methoxybenzoic acid and for assessing its metabolic stability in the anaerobic environment of the gut microbiome.

Proposed Enzymatic Pathway: Reductive Deiodination

G sub 3-Iodo-2-methoxybenzoic acid coa 2-methoxybenzoic acid sub->coa Reductive Dehalogenase (+ 2e-, + H+)

Caption: Proposed reductive deiodination of 3-Iodo-2-methoxybenzoic acid.

Investigational Protocol 1: Screening for Microbial Reductive Deiodinase Activity

This protocol describes a method for enriching and isolating microorganisms from an environmental source that are capable of reductively deiodinating 3-Iodo-2-methoxybenzoic acid.

Objective: To identify microbial cultures with deiodinating activity.

Principle: Microorganisms from a suitable inoculum (e.g., soil from a site with a history of industrial contamination) are cultured in an anaerobic medium containing 3-Iodo-2-methoxybenzoic acid as the primary electron acceptor. Over time, the enrichment of dehalogenating species is monitored by the depletion of the substrate and the appearance of the deiodinated product, 2-methoxybenzoic acid, via HPLC analysis.

Materials:

  • Anaerobic glove box or chamber

  • Sterile serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Basal salt medium (e.g., DSMZ medium 141)

  • Electron donor solution (e.g., sodium lactate, 1 M, sterile-filtered)

  • 3-Iodo-2-methoxybenzoic acid stock solution (100 mM in DMSO, sterile-filtered)

  • Inoculum (e.g., 10% w/v slurry of soil in anaerobic basal medium)

  • Syringes and needles (sterile)

  • HPLC system with a C18 column and UV detector

Step-by-Step Methodology:

  • Medium Preparation: Prepare the basal salt medium according to the formulation, dispense into serum bottles, and make anaerobic by sparging with N₂/CO₂ (80:20) gas. Seal the bottles and autoclave.

  • Inoculation: In an anaerobic chamber, add the electron donor to the medium to a final concentration of 10 mM. Add the 3-Iodo-2-methoxybenzoic acid stock solution to a final concentration of 100-200 µM.

  • Experimental Setup:

    • Test Bottles: Inoculate the medium with the 10% soil slurry (e.g., 5 mL of slurry into 45 mL of medium).

    • Negative Control 1 (No Substrate): Inoculate the medium containing the electron donor but without 3-Iodo-2-methoxybenzoic acid. This controls for background microbial activity.

    • Negative Control 2 (No Inoculum): Prepare a bottle with medium, electron donor, and substrate, but do not inoculate. This controls for abiotic degradation of the substrate.

  • Incubation: Incubate all bottles in the dark at a controlled temperature (e.g., 30°C) without shaking.

  • Sampling and Analysis:

    • At regular intervals (e.g., day 0, 3, 7, 14, 21), withdraw a 1 mL aliquot from each bottle using a sterile syringe.

    • Centrifuge the aliquot to pellet the cells (14,000 x g for 5 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the filtrate by reverse-phase HPLC. A suitable method would be a gradient elution with acetonitrile and water (both containing 0.1% trifluoroacetic acid) and UV detection at a wavelength where both substrate and product absorb (e.g., 230 nm and 280 nm).

  • Interpretation: A positive result is the time-dependent decrease of the 3-Iodo-2-methoxybenzoic acid peak and the corresponding increase of the 2-methoxybenzoic acid peak in the test bottles, with no significant changes in the control bottles.

Investigational Protocol 2: In Vitro Reductive Dehalogenase Assay with Cell-Free Extract

This protocol is for assaying dehalogenase activity in a cell-free extract prepared from a promising microbial culture identified in Protocol 1.

Objective: To confirm enzymatic activity and begin characterization.

Principle: The carboxylic acid group of the substrate is first activated to its CoA ester. The cell-free extract provides the necessary enzymes (ligase and dehalogenase) and the reaction is initiated. The activity is measured by monitoring product formation. This approach is based on established assays for 4-chlorobenzoyl-CoA dehalogenase.[6]

Materials:

  • Anaerobic glove box

  • Cell-free extract from the candidate microbial strain

  • Anaerobic reaction buffer (e.g., 100 mM MOPS, pH 7.2, with 2 mM DTT)

  • ATP stock solution (100 mM, pH 7.0)

  • Coenzyme A (CoA) stock solution (10 mM)

  • MgCl₂ stock solution (1 M)

  • 3-Iodo-2-methoxybenzoic acid stock solution (10 mM in DMSO)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC system

Step-by-Step Methodology:

  • Preparation of Cell-Free Extract: Grow the enriched microbial culture to the late exponential phase. Harvest cells by centrifugation, wash with anaerobic buffer, and lyse them using a French press or sonication inside an anaerobic chamber. Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min) to obtain the clear cell-free extract (supernatant).

  • Reaction Setup: In an anaerobic chamber, prepare the reaction mixture in a microcentrifuge tube.

ComponentStock Conc.Volume (µL)Final Conc.
Anaerobic Buffer-to 1000 µL1X
ATP100 mM202 mM
Coenzyme A10 mM200.2 mM
MgCl₂1 M22 mM
Cell-Free Extract(as prepared)100-500(variable)
Substrate 10 mM 10 100 µM
  • Initiation and Incubation: Pre-incubate the mixture without the substrate for 5 minutes at the desired temperature (e.g., 30°C). Initiate the reaction by adding the 3-Iodo-2-methoxybenzoic acid stock solution.

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) and immediately mix it with an equal volume of quenching solution to stop the reaction.

  • Analysis: Centrifuge the quenched samples to pellet precipitated protein. Analyze the supernatant by HPLC as described in Protocol 1.

  • Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method (e.g., Bradford assay) to normalize the enzymatic activity (e.g., in nmol of product per minute per mg of protein).

Data Presentation
Time (min)Substrate Peak AreaProduct Peak AreaProduct Conc. (µM)Specific Activity (nmol/min/mg)
0
5
15
30
60

Section 2: O-Demethylation of the Methoxy Group

Scientific Rationale & Field-Proven Insights

O-demethylation is a fundamental reaction in the metabolism of lignin, a complex aromatic polymer rich in methoxylated phenylpropanoid units.[4] Many microorganisms, particularly fungi and bacteria, have evolved powerful oxidative enzymes to cleave these stable aryl-methyl ether bonds. Among the most versatile of these are the cytochrome P450 (CYP) monooxygenases.[7][8]

Recently, a class of bacterial P450s has been characterized that O-demethylate lignin-derived monoaromatics like guaiacol and syringol, which are structurally analogous to the substituted benzene ring of our target molecule.[4][9] Notably, some of these enzymes, such as SyoA from Streptomyces sp. SirexAA-E, can function as peroxygenases.[4] This means they can utilize hydrogen peroxide (H₂O₂) directly as the oxidant, bypassing the need for molecular oxygen and a complex, cofactor-dependent reductase system. This "peroxide shunt" pathway is experimentally advantageous, as it simplifies the assay setup and can be more cost-effective. Given the structural similarity, it is highly plausible that such an enzyme could recognize and O-demethylate 3-Iodo-2-methoxybenzoic acid.

Proposed Enzymatic Pathway: O-Demethylation

G sub 3-Iodo-2-methoxybenzoic acid prod 3-Iodo-2-hydroxybenzoic acid sub->prod P450 Peroxygenase h2o H₂O + HCHO h2o2 H₂O₂

Caption: Proposed O-demethylation via a P450 peroxygenase pathway.

Investigational Protocol 3: O-Demethylation using a Recombinant Cytochrome P450 Peroxygenase

This protocol details an in vitro assay to test the O-demethylation of 3-Iodo-2-methoxybenzoic acid using a commercially available or lab-expressed recombinant P450 peroxygenase known to act on similar substrates (e.g., SyoA or GcoA).

Objective: To determine if 3-Iodo-2-methoxybenzoic acid is a substrate for a P450 peroxygenase and to quantify the formation of 3-Iodo-2-hydroxybenzoic acid.

Principle: The P450 enzyme is mixed with the substrate. The reaction is initiated by the addition of hydrogen peroxide. The reaction is monitored by the disappearance of the substrate and the appearance of the hydroxylated product. This protocol is adapted from established methods for the P450 SyoA.[4][9]

Materials:

  • Recombinant P450 peroxygenase (e.g., SyoA, purified)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • 3-Iodo-2-methoxybenzoic acid stock solution (10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) stock solution (e.g., 100 mM, freshly prepared)

  • Catalase stock solution (from bovine liver, ~1 mg/mL) for quenching

  • HPLC system with a C18 column and UV or MS detector

Step-by-Step Methodology:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice.

ComponentStock Conc.Volume (µL)Final Conc.
Reaction Buffer-to 500 µL1X
P450 Enzyme100 µM51 µM
Substrate10 mM25500 µM
H₂O₂ 100 mM 20 4 mM
  • Controls:

    • No Enzyme Control: Replace the enzyme solution with reaction buffer to check for H₂O₂-driven, non-enzymatic degradation.

    • No H₂O₂ Control: Replace the H₂O₂ solution with water to ensure the reaction is peroxide-dependent.

  • Initiation and Incubation: Pre-incubate the mixture (buffer, enzyme, substrate) for 2 minutes at the reaction temperature (e.g., 25°C). Initiate the reaction by adding the H₂O₂ stock solution and mix gently.

  • Reaction Monitoring and Quenching:

    • Incubate the reaction for a set period (e.g., 30-60 minutes) or take time points.

    • To stop the reaction, add 10 µL of the catalase stock solution to quench the remaining H₂O₂.

  • Sample Preparation and Analysis:

    • Following quenching, add an equal volume of acetonitrile or methanol to precipitate the enzyme.

    • Centrifuge (14,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Use a reverse-phase HPLC method to separate the substrate from the more polar product, 3-Iodo-2-hydroxybenzoic acid. An LC-MS method would be ideal for unambiguous product identification.

  • Quantification: Create a standard curve for both the substrate and the expected product to accurately quantify the conversion and yield.

Data Presentation
ConditionSubstrate Conc. (µM)Product Conc. (µM)% Conversion
Full Reaction (t=60 min)
No Enzyme Control
No H₂O₂ Control

Overall Experimental Workflow

The following diagram illustrates the logical flow from hypothesis to validated results for investigating the enzymatic metabolism of 3-Iodo-2-methoxybenzoic acid.

workflow cluster_dehalogenation Pathway 1: Reductive Deiodination cluster_demethylation Pathway 2: O-Demethylation d1 Enrichment Culturing (Protocol 1) d2 HPLC Monitoring for 2-Methoxybenzoic Acid d1->d2 d3 Cell-Free Extract Assay (Protocol 2) d2->d3 d4 Quantify Specific Activity d3->d4 m1 Recombinant P450 Peroxygenase Assay (Protocol 3) m2 HPLC / LC-MS Analysis for 3-Iodo-2-hydroxybenzoic Acid m1->m2 m3 Confirm Product Identity m2->m3 m4 Calculate % Conversion m3->m4 start Hypothesis: 3-Iodo-2-methoxybenzoic acid is enzymatically labile start->d1 start->m1

Caption: High-level workflow for investigating enzymatic reactions.

References

  • Enzymatic Reductive Dehalogenation Controls the Biosynthesis of Marine Bacterial Pyrroles. (2014). Journal of the American Chemical Society. [Link]

  • Cytochrome P450 pathways of arachidonic acid metabolism. (2002). Current Opinion in Lipidology. [Link]

  • MCQ-255: Reaction on 2-iodobenzoic acid. (2022). YouTube. [Link]

  • Potential of Microbial Communities to Perform Dehalogenation Processes in Natural and Anthropogenically Modified Environments—A Metagenomic Study. (2023). International Journal of Molecular Sciences. [Link]

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. (2021). Molecules. [Link]

  • Iodobenzoic acid. Wikipedia. [Link]

  • Cytochrome P450 Protocols. (2015). ResearchGate. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology. [Link]

  • Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. (2019). Molecules. [Link]

  • Potential of Microbial Communities to Perform Dehalogenation Processes in Natural and Anthropogenically Modified Environments—A Metagenomic Study. (2023). National Institutes of Health. [Link]

  • Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6. (2014). Applied and Environmental Microbiology. [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2023). Environmental Sciences Europe. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). International Journal of Molecular Sciences. [Link]

  • Cytochrome P450-catalyzed oxidation of halogen-containing substrates. (2023). The Journal of Biological Chemistry. [Link]

  • Cytochrome P450 induction by nitrated polycyclic aromatic hydrocarbons, azaarenes, and binary mixtures in fish hepatoma cell line PLHC-1. (2000). Environmental Toxicology and Chemistry. [Link]

  • Metabolism of Benzoic Acid by Bacteria: 3,5- Cyclohexadiene-1,2-Diol-1-Carboxylic Acid Is an Intermediate in the Formation of Catechol. (1971). Journal of Bacteriology. [Link]

  • Biochemical and structural characterization of enzymes in the 4-hydroxybenzoate catabolic pathway of lignin-degrading white-rot fungi. (2023). Journal of Biological Chemistry. [Link]

  • Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of -3 Fatty Acids. (2007). The Journal of Biological Chemistry. [Link]

  • Cytochrome P4501A induction potencies of polycyclic aromatic hydrocarbons in a fish hepatoma cell line: Demonstration of additive interactions. (2000). Environmental Toxicology and Chemistry. [Link]

  • Cytochrome P450 and Other Drug Metabolizing Enzymes as Therapeutic Targets. (2023). Drug Metabolism and Disposition. [Link]

  • Structural insights into S-lignin O-demethylation via a rare class of heme peroxygenase enzymes. (2023). Nature Communications. [Link]

  • Efficient O-demethylation of lignin monoaromatics using the peroxygenase activity of cytochrome P450 enzymes. (2020). ResearchGate. [Link]

  • Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. (2022). Chemistry – A European Journal. [Link]

  • Sequence- and activity-based screening of microbial genomes for novel dehalogenases. (2010). FEBS Journal. [Link]

  • History of ortho-iodination of benzoic acid derivatives at a glance. (2019). ResearchGate. [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). RSC Advances. [Link]

  • Making Sense of Cytochrome P450. (2013). Presentation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura coupling of 3-iodo-2-methoxybenzoic acid. This particular substrate, while a valuable building block, presents a unique combination of steric and electronic challenges that can lead to low yields, incomplete conversions, and complex side reactions.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven solutions to help you navigate the complexities of this transformation.

Frequently Asked Questions (FAQs)

Q1: My reaction is extremely slow or stalls at low conversion. What are the primary causes?

A1: This is the most common issue reported for this substrate and typically stems from a combination of two factors inherent to its structure:

  • Steric Hindrance: The substrate is ortho-substituted with both a methoxy group and the carboxylic acid (or its carboxylate form under basic conditions). This steric bulk significantly hinders the approach of the palladium catalyst to the C-I bond, slowing down the crucial initial oxidative addition step of the catalytic cycle.[1][2]

  • Catalyst Inhibition by the Carboxylate: The carboxylic acid group can deprotonate under the basic reaction conditions to form a carboxylate. This anionic species can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive palladium species, thus slowing the catalytic turnover.

Troubleshooting Steps:

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must use a ligand designed to overcome steric hindrance. Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[3][4] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that can more readily undergo oxidative addition with the hindered aryl iodide.

  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for slow turnover.

  • Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the risk of side reactions (see Q3).

Q2: I'm observing a significant amount of 2-methoxybenzoic acid as a major byproduct. What is this and how can I prevent it?

A2: The byproduct you are observing is the result of protodehalogenation (also called hydrodehalogenation).[1] In this side reaction, the iodine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.

Causality & Prevention:

  • Proton Sources: The primary culprits are often residual water or the use of protic solvents like alcohols.[1] Even seemingly "anhydrous" solvents can contain enough water to facilitate this pathway.

  • Base & Solvent Interaction: Certain base and solvent combinations can promote this side reaction. It can occur if the catalytic cycle is interrupted after oxidative addition, and the resulting organopalladium intermediate reacts with a proton source before transmetalation can occur.[1]

Solutions:

  • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous aprotic solvents such as dioxane, toluene, or THF . Ensure all glassware is oven-dried, and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

  • Solvent Choice: Avoid alcoholic co-solvents if protodehalogenation is a persistent issue.[1] A common system like Toluene/H₂O can work, but the ratio must be carefully controlled, and a phase-transfer catalyst may be beneficial. A fully anhydrous system is often safer.

Q3: My desired product is decarboxylating, especially at higher temperatures. How can I minimize this?

A3: Decarboxylation, the loss of the -COOH group as CO₂, is a known thermal degradation pathway for benzoic acids, particularly when ortho-substituted with electron-donating groups.[5] High reaction temperatures required to overcome steric hindrance can inadvertently promote this unwanted side reaction.[6][7]

Mitigation Strategies:

  • Temperature Optimization: This is a delicate balance. The goal is to find the minimum temperature required for an acceptable reaction rate. Screen temperatures systematically (e.g., 80°C, 90°C, 100°C) to find the sweet spot.

  • Highly Active Catalyst System: Employing a more active catalyst/ligand combination (see Q4) can allow the reaction to proceed at a lower temperature, thereby outcompeting the decarboxylation pathway. This is often the most effective solution.

  • Reaction Time: Do not run the reaction longer than necessary. Monitor by TLC or LCMS and quench the reaction as soon as the starting material is consumed.

Q4: What is the optimal catalyst, ligand, and base combination for this substrate?

A4: There is no single "perfect" system, as the optimal choice can depend on the specific boronic acid partner. However, for this challenging substrate, a robust starting point is a system designed for sterically hindered couplings.

ComponentRecommendationRationale
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, reliable Pd(0) and Pd(II) sources that are activated in situ by the phosphine ligand.
Ligand SPhos , XPhos , or RuPhos These are bulky, electron-rich Buchwald ligands designed to accelerate oxidative addition for hindered substrates and promote reductive elimination.[3][4] A 2:1 Ligand:Pd ratio is a good starting point for Pd(OAc)₂.
Base K₃PO₄ or K₂CO₃ A moderately strong, non-nucleophilic inorganic base is ideal.[8] K₃PO₄ is often superior for hindered couplings. Avoid strong bases like NaOH or KOH, which can promote side reactions and are generally not suitable for base-sensitive substrates.[9]
Solvent 1,4-Dioxane or Toluene These are preferred anhydrous, aprotic solvents that perform well in Suzuki couplings.[1]
Q5: The workup and purification are proving difficult. How can I effectively isolate my biaryl carboxylic acid product?

A5: The acidic nature of the product is both a challenge and an opportunity for purification. The main difficulty is often separating the product from unreacted boronic acid and its byproducts (homocoupled species).

Recommended Purification Workflow:

  • Initial Quench & Filtration: After the reaction, cool to room temperature, dilute with a solvent like Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Acid-Base Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Extract with an aqueous base (e.g., 1 M Na₂CO₃ solution). Your acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like boronic acid homocoupling byproducts) in the organic layer.

    • Wash the aqueous layer with an organic solvent (e.g., Ethyl Acetate) one more time to remove any trapped organic impurities.

    • Carefully acidify the aqueous layer with cold 1 M HCl until the product precipitates out (check pH with litmus paper).

    • Extract the precipitated product back into an organic solvent like Ethyl Acetate.

  • Final Wash & Dry: Wash the organic layer containing your pure product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Alternative (if co-elution persists): If boronic acid starting material is difficult to separate, a "protect-purify-deprotect" strategy can be used post-reaction. Convert the crude mixture to methyl esters using TMS-diazomethane or MeOH/H₂SO₄ (catalytic). The resulting methyl ester is often much easier to separate chromatographically from boron-containing impurities. Once pure, the ester can be easily hydrolyzed back to the carboxylic acid.[10]

Visual Troubleshooting Guide

This flowchart provides a logical path to diagnose and solve common issues encountered during the reaction.

troubleshooting_flowchart start Reaction Start: Suzuki Coupling of 3-Iodo-2-methoxybenzoic acid low_conversion Problem: Low or No Conversion start->low_conversion Check TLC/LCMS: Incomplete Reaction? byproduct Problem: Major Byproduct Observed start->byproduct Check TLC/LCMS: New Spots? cause_sterics Potential Cause: Steric Hindrance Slows Oxidative Addition low_conversion->cause_sterics cause_catalyst Potential Cause: Catalyst Poisoning or Low Activity low_conversion->cause_catalyst cause_proto Byproduct ID: 2-methoxybenzoic acid byproduct->cause_proto Mass matches protodehalogenation? cause_decarboxy Byproduct ID: 1-Iodo-2-methoxybenzene (from decarboxylation) byproduct->cause_decarboxy Mass matches loss of COOH? sol_ligand Solution: Use Bulky Ligand (SPhos, XPhos) cause_sterics->sol_ligand sol_temp Solution: Increase Temperature (Carefully!) cause_sterics->sol_temp cause_catalyst->sol_ligand sol_anhydrous Solution: Use Anhydrous Solvent (Dioxane, Toluene) cause_proto->sol_anhydrous sol_low_temp Solution: Lower Temperature & Use More Active Catalyst cause_decarboxy->sol_low_temp suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate challenge1 CHALLENGE: Slow step due to steric hindrance from ortho -OMe and -COOH groups. oxidative_addition->challenge1 transmetalation Transmetalation pd_intermediate->transmetalation side_reaction Side Reaction: Protodehalogenation pd_intermediate->side_reaction H⁺ Source pd_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_biaryl challenge2 CHALLENGE: Base activates boronic acid but must not interfere with -COOH or catalyst. transmetalation->challenge2 reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Ar-Ar' (Product) reductive_elimination->product aryl_halide 3-Iodo-2-methoxy- benzoic acid (Ar-I) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The Suzuki catalytic cycle highlighting key challenges.

References

  • Vertex AI Search. (2024).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • ACS Publications. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • National Institutes of Health. (2024).
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Royal Society of Chemistry. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.

Sources

workup procedure for reactions containing 3-Iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 879498-SOP Subject: Purification and Isolation Protocols for Halogenated Benzoic Acid Derivatives Status: Resolved / Guide Available[1]

Executive Summary & Molecule Profile

User Query: "I am synthesizing 3-Iodo-2-methoxybenzoic acid (CAS: 879498-16-5) via iodination or hydrolysis. The reaction mixture is dark, and I am struggling to isolate the pure white solid without iodine contamination."

Scientist's Analysis: This molecule presents a classic purification challenge involving an acidic handle (carboxylic acid) and a labile halogen (iodine).[2] The presence of the ortho-methoxy group and meta-iodine atom (relative to the carboxyl) influences both solubility and stability.

  • The Challenge: Aryl iodides are light-sensitive and prone to liberating free iodine (

    
    ), causing purple discoloration and oxidative side reactions [1, 2].
    
  • The Solution: A chemically active Acid-Base Extraction protocol coupled with a reductive thiosulfate wash. This method leverages the

    
     difference between the product (
    
    
    
    ) and neutral impurities [3, 4].
Standard Operating Procedure (SOP): The "Happy Path"

Objective: Isolate chemically pure 3-Iodo-2-methoxybenzoic acid from a crude reaction mixture.

Phase 1: Quench & Solubilization
  • Dilution: Dilute the reaction mixture with an organic solvent. Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) for this substrate because it is less likely to form stubborn emulsions during the basic extraction phase.

  • Filtration (Conditional): If solid inorganic salts (e.g., undissolved reagents) are present, filter the mixture through a Celite pad before adding water to prevent emulsion formation.

Phase 2: The Reductive Wash (Iodine Removal)

Critical Step: If the organic layer is purple, brown, or reddish, free iodine is present.

  • Wash: Add 10% aqueous Sodium Thiosulfate (

    
    ) solution to the organic layer.
    
  • Mechanism: Thiosulfate reduces lipophilic Iodine (

    
    ) to water-soluble Iodide (
    
    
    
    ).
    
    
    [1]
  • Observation: Shake vigorously until the organic layer decolorizes (turns pale yellow or colorless).

Phase 3: Acid-Base Purification (The Separation)
  • Extraction (Forward): Extract the organic layer with Saturated Aqueous

    
      (
    
    
    
    ) three times.
    • Chemistry: The base deprotonates the carboxylic acid (

      
      ), moving the Product  into the Aqueous Layer .
      
    • Fate of Impurities: Neutral organics (unreacted starting materials, de-iodinated byproducts) remain in the Organic Layer .

  • Separation: Collect the combined Aqueous Extracts . You may discard the organic layer only after confirming the product is in the water (spot check via TLC).

  • Precipitation (Reverse): Cool the aqueous extract in an ice bath. Slowly add 1M HCl with stirring until

    
    .
    
    • Result: The product reprotonates and precipitates as a white solid.

  • Isolation: Vacuum filter the solid. Wash with cold water to remove inorganic salts. Dry under vacuum (avoid heat to prevent deiodination).

Visual Workflow Logic

The following diagram illustrates the decision logic for the workup.

WorkupLogic Start Crude Reaction Mix Solvent Dissolve in EtOAc Start->Solvent ColorCheck Is Organic Layer Purple? Solvent->ColorCheck ThioWash Wash with 10% Na2S2O3 (Reduces I2 to I-) ColorCheck->ThioWash Yes (Iodine Present) BicarbExt Extract with Sat. NaHCO3 (x3) ColorCheck->BicarbExt No (Clear/Yellow) ThioWash->BicarbExt SepPhase Separate Layers BicarbExt->SepPhase OrgLayer Organic Layer (Neutral Impurities) SepPhase->OrgLayer Top Phase AqLayer Aqueous Layer (Product as Carboxylate) SepPhase->AqLayer Bottom Phase Discard (Waste) Discard (Waste) OrgLayer->Discard (Waste) Acidify Acidify with HCl to pH 1-2 AqLayer->Acidify Precipitate Filter Solid Product (3-Iodo-2-methoxybenzoic acid) Acidify->Precipitate

Figure 1: Decision tree for the purification of 3-Iodo-2-methoxybenzoic acid, highlighting the critical iodine removal and acid-base switching steps.

Troubleshooting Center (FAQs)

Ticket #001: "The Purple Color Won't Go Away"

  • Symptom: After washing with thiosulfate, the organic layer remains pink/purple.

  • Root Cause:

    • Insufficient Thiosulfate: The quantity of free iodine exceeds the capacity of your wash solution.

    • Re-oxidation: The solution is exposed to bright light or air for too long, oxidizing trace iodides back to iodine [1].

  • Fix:

    • Increase the concentration of thiosulfate to 20% or perform multiple washes.

    • Wrap the separatory funnel in aluminum foil to exclude light during the workup.

Ticket #002: "My Product Didn't Precipitate upon Acidification"

  • Symptom: Added HCl to the bicarbonate layer, but no solid formed.

  • Root Cause:

    • pH too high: Benzoic acid derivatives typically have a

      
       range of 3.5–4.5 [3]. If the pH is not significantly below the 
      
      
      
      (target pH < 2), the compound remains partially ionized and soluble.
    • Volume too large: If the aqueous volume is massive, the compound may remain dissolved due to its inherent water solubility (approx 2.5 g/L for similar methoxy-benzoic acids) [4].

  • Fix:

    • Check pH with a strip; ensure it is bright red (pH 1).

    • If pH is correct but no solid appears, extract the acidic aqueous layer with EtOAc (x3) , dry over

      
      , and evaporate. The solid will remain.
      

Ticket #003: "Severe Emulsion during Bicarbonate Extraction"

  • Symptom: Three layers formed, or the interface is undefined.

  • Root Cause: The density of the halogenated product (Iodine is heavy) combined with methoxy groups can create density parity with water, or microscopic solids are stabilizing the interface.

  • Fix:

    • Add Brine (Saturated NaCl) to the aqueous layer to increase its density and ionic strength.

    • Filter the entire emulsion through a small pad of Celite.

Reference Data

Table 1: Solvent & Reagent Selection Guide

Reagent / SolventRole in ProtocolTechnical Justification
Ethyl Acetate (EtOAc) Primary SolventGood solubility for benzoic acids; separates well from water; safer than chlorinated solvents.[1]
Sodium Thiosulfate (

)
ReductantSpecifically targets the

redox couple.[1] Essential for color removal [2].
Sat.

Base (Extraction)Mild base (

).[1] Deprotonates carboxylic acids (

) but NOT phenols (

), offering selectivity if phenolic impurities exist [5].
1M HCl Acid (Precipitation)Strong acid ensures full protonation.[1] Do not use

if calcium salts are present (insoluble sulfate risk).

Table 2: Physical Properties (Estimates based on Structural Analogs)

PropertyValueImplication for Workup
Molecular Weight ~278.04 g/mol Heavy atom (Iodine) increases density; watch for bottom-layer organics if using DCM.[1]
Predicted

3.5 – 3.8Lower than unsubstituted benzoic acid (4.[1]2) due to electron-withdrawing Iodine.[1] Requires pH < 2 for full precipitation.
Water Solubility Low (Acid form)Precipitates readily from water.[1]
References
  • ACS Omega. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link] (Discusses stability and formation of aryl iodides).

  • University of Rochester. (n.d.). Workup: Removing Bromine or Iodine.[3] Retrieved from [Link] (Standard protocol for thiosulfate washes).

  • FooDB. (2010). Compound Summary: 3-Methoxybenzoic acid.[1][4] Retrieved from [Link] (Source for pKa and solubility data of the structural analog).

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link] (Fundamental theory of carboxylic acid purification).

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or modified small molecules is a cornerstone of rigorous scientific pursuit. In this context, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed atomic-level information. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR characterization of 3-Iodo-2-methoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry.

The Significance of Spectroscopic Characterization

The precise arrangement of substituents on the benzene ring of 3-Iodo-2-methoxybenzoic acid dictates its electronic properties, reactivity, and potential biological activity. NMR spectroscopy provides a definitive fingerprint of this arrangement. The chemical shifts of the aromatic protons and carbons are exquisitely sensitive to the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodo and carboxylic acid groups. Furthermore, the spin-spin coupling patterns between adjacent protons offer unequivocal evidence of their relative positions.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of 3-Iodo-2-methoxybenzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the interplay of the electronic effects of the three substituents.

Substituent Effects on Aromatic Proton Chemical Shifts:

  • -COOH (Carboxylic Acid): An electron-withdrawing group that deshields ortho and para protons.

  • -OCH₃ (Methoxy): An electron-donating group that shields ortho and para protons.

  • -I (Iodo): An electron-withdrawing group through induction but can exhibit some weak electron-donating character through resonance. It also has a significant anisotropic effect.

Based on these principles and comparison with related structures, the following ¹H NMR spectral characteristics for 3-Iodo-2-methoxybenzoic acid in a common deuterated solvent like CDCl₃ are predicted:

Table 1: Predicted ¹H NMR Data for 3-Iodo-2-methoxybenzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
COOH10.0 - 13.0Broad SingletN/AThe acidic proton of a carboxylic acid typically appears as a broad signal in this downfield region due to hydrogen bonding and chemical exchange.[1]
H-67.8 - 8.1Doublet of Doublets (dd)Jortho = 7.5 - 8.5 Hz, Jmeta = 1.5 - 2.5 HzThis proton is ortho to the deshielding carboxylic acid group, leading to a downfield shift. It will be coupled to both H-5 (ortho) and H-4 (meta).
H-47.4 - 7.6Doublet of Doublets (dd)Jortho = 7.5 - 8.5 Hz, Jmeta = 1.5 - 2.5 HzThis proton is ortho to the bulky iodine atom and will be coupled to H-5 (ortho) and H-6 (meta).
H-57.1 - 7.3Triplet (t) or Triplet of Doublets (td)Jortho ≈ 7.5 - 8.5 HzThis proton is situated between two other protons and will likely appear as a triplet due to coupling with H-4 and H-6 with similar coupling constants.
OCH₃3.8 - 4.0SingletN/AThe methoxy group protons are not coupled to any other protons and will therefore appear as a singlet.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Data for 3-Iodo-2-methoxybenzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O168 - 173The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
C-2155 - 160This carbon is directly attached to the electronegative oxygen of the methoxy group, causing a significant downfield shift.
C-1130 - 135The ipso-carbon attached to the carboxylic acid group.
C-6130 - 135Aromatic carbon deshielded by the adjacent carboxylic acid group.
C-4125 - 130Aromatic carbon.
C-5115 - 120Aromatic carbon shielded by the ortho-methoxy group.
C-390 - 95The carbon atom directly bonded to the iodine atom is expected to be significantly shielded due to the "heavy atom effect".
OCH₃55 - 60The carbon of the methoxy group.

Comparative Analysis with Structurally Related Compounds

To refine our predictions, we can compare the expected spectra of 3-Iodo-2-methoxybenzoic acid with the known experimental data of similar molecules.

3-Methoxybenzoic Acid

The ¹H NMR spectrum of 3-methoxybenzoic acid shows aromatic protons in the range of 7.1 to 7.8 ppm and a methoxy signal around 3.8 ppm. The carboxylic acid proton is observed further downfield. In the ¹³C NMR spectrum, the carbon attached to the methoxy group is significantly downfield, and the carbonyl carbon is around 172 ppm.

2-Iodobenzoic Acid

In 2-iodobenzoic acid, the iodine atom introduces steric hindrance and electronic effects that influence the chemical shifts of the adjacent protons and carbons. The presence of iodine generally leads to a downfield shift of the ortho and para protons compared to benzene.

By considering the additive effects of the iodo, methoxy, and carboxylic acid groups, we can build a more accurate picture of the expected NMR spectra for 3-Iodo-2-methoxybenzoic acid.

Experimental Protocol for NMR Data Acquisition

For researchers who have synthesized or obtained a sample of 3-Iodo-2-methoxybenzoic acid, the following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-Iodo-2-methoxybenzoic acid.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.
  • A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 or more) due to the lower natural abundance of the ¹³C isotope.
  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).
  • Phase correct the spectra to obtain pure absorption lineshapes.
  • Perform baseline correction to ensure a flat baseline.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
  • Pick the peaks and report the chemical shifts in parts per million (ppm).

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of 3-Iodo-2-methoxybenzoic acid using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation prep Weigh Sample Dissolve in Deuterated Solvent Transfer to NMR Tube acq_H ¹H NMR Acquisition prep->acq_H acq_C ¹³C NMR Acquisition prep->acq_C proc Fourier Transform Phasing & Baseline Correction Integration (¹H) & Peak Picking acq_H->proc acq_C->proc analysis Assign Signals Determine Coupling Constants Correlate with Structure proc->analysis

Caption: Workflow for NMR characterization.

Structure of 3-Iodo-2-methoxybenzoic Acid

The following diagram illustrates the molecular structure of 3-Iodo-2-methoxybenzoic acid with atom numbering for NMR assignment.

Caption: Structure of 3-Iodo-2-methoxybenzoic acid.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of 3-Iodo-2-methoxybenzoic acid. By leveraging fundamental principles of NMR spectroscopy and comparative analysis with related compounds, we have predicted the key spectral features of this molecule. The detailed experimental protocol and workflow diagrams offer a practical guide for researchers to acquire and interpret high-quality NMR data. The definitive structural elucidation of compounds like 3-Iodo-2-methoxybenzoic acid is paramount for advancing research in organic synthesis and drug discovery, and NMR spectroscopy remains the gold-standard technique for this purpose.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

biological activity screening of 3-Iodo-2-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of Iodinated and Methoxylated Benzoic Acid Derivatives

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The functionalization of the benzene ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, and in turn, its biological activity. Among the vast possibilities, the incorporation of iodine and methoxy groups has proven to be a particularly fruitful strategy in the quest for novel drugs.

The introduction of a halogen atom, such as iodine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Methoxy groups, on the other hand, are known to influence electronic properties and can act as hydrogen bond acceptors, often enhancing the potency and selectivity of a compound. While the specific biological activity of 3-Iodo-2-methoxybenzoic acid derivatives is not extensively documented in publicly available literature, a wealth of research on closely related iodinated and methoxylated benzoic acid derivatives provides valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents.

This guide provides a comprehensive comparison of the biological activities of various iodinated and methoxylated benzoic acid derivatives, supported by experimental data and detailed protocols. By examining the structure-activity relationships within this class of compounds, we aim to provide a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potential of benzoic acid derivatives as anticancer agents, with substitutions playing a critical role in their cytotoxic effects. Methoxy and iodo-substituted compounds have shown particular promise.

Comparative Analysis of Anticancer Activity

The anticancer potential of various substituted benzoic acid derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic efficacy of these compounds. A lower IC50 value indicates a more potent compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHCT-116 (Colon Carcinoma)16.2[1]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylatePC3 (Prostate Cancer)>25[1]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateSNB-19 (Astrocytoma)>25[1]
2,3′,5′-trihydroxy-4-methoxystilbeneA549 (Lung Cancer)~25[2]
2,3′,5′-trihydroxy-4-methoxystilbeneH23 (Lung Cancer)23.39[2]
2,3′,5′-trihydroxy-4-methoxystilbeneH460 (Lung Cancer)24.20[2]
4-Substituted Methoxybenzoyl-aryl-thiazole (Compound 1)SK-MEL-5 (Melanoma)0.035[3]
4-Substituted Methoxybenzoyl-aryl-thiazole (Compound 1)PC-3 (Prostate Cancer)0.041[3]

Key Insights from Experimental Data:

  • The 3-methoxybenzyl ester of a methoxy-substituted cinnamic acid demonstrated potent activity against colon carcinoma cells[1].

  • A methoxylated stilbene derivative showed significant anticancer activity against various non-small-cell lung cancer cell lines[2].

  • Thiazole-containing derivatives with methoxybenzoyl substitutions have exhibited exceptionally high potency against melanoma and prostate cancer cells, highlighting the importance of the heterocyclic core in conjunction with the substituted benzoic acid moiety[3].

Signaling Pathways and Mechanisms

The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular signaling pathways. For instance, some plant-derived compounds, a category that includes many benzoic acid derivatives, target the PI3K/AKT and ERK pathways, which are pivotal in regulating cell growth and survival[4].

anticancer_pathway cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK->Proliferation_Survival Benzoic_Acid_Derivative Substituted Benzoic Acid Derivative Benzoic_Acid_Derivative->PI3K Inhibits Benzoic_Acid_Derivative->ERK Inhibits

Caption: Inhibition of PI3K/AKT and ERK pathways by substituted benzoic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-Iodo-2-methoxybenzoic acid derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a predetermined period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of substituted benzoic acid derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2,3-dihydroxybenzoic acidSerratia marcescens-[5]
2,3-dihydroxybenzoic acidEscherichia coli-[5]
2,3-dihydroxybenzoic acidPseudomonas aeruginosa-[5]
2,3-dihydroxybenzoic acidStaphylococcus aureus-[5]
Methoxy benzoin derivative (Compound 4)E. coli41-82[6]
Methoxy benzoin derivative (Compound 4)Y. pseudotuberculosis41-82[6]
Methoxy benzoin derivative (Compound 4)M. smegmatis41-82[6]
Methoxy benzoin derivative (Compound 4)C. albicans41-82[6]

Key Insights from Experimental Data:

  • Dihydroxybenzoic acids have demonstrated effectiveness against a range of multidrug-resistant bacteria[5].

  • Methoxy benzoin derivatives have shown promising activity against various bacteria and fungi, indicating a broad spectrum of antimicrobial action[6].

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after incubation is the MIC.

mic_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of test compound in 96-well plate Inoculation Inoculate each well with the microbial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubate Incubate at optimal temperature and duration Inoculation->Incubate Visual_Inspection Visually inspect for turbidity (microbial growth) Incubate->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: General workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The exploration of iodinated and methoxylated benzoic acid derivatives continues to be a promising avenue for the discovery of novel therapeutic agents. The data presented in this guide underscore the significant potential of these compounds as anticancer and antimicrobial agents. The structure-activity relationships highlighted demonstrate that subtle modifications to the benzoic acid scaffold can lead to substantial changes in biological activity, emphasizing the importance of rational drug design.

Further research should focus on the synthesis and screening of a wider range of 3-Iodo-2-methoxybenzoic acid derivatives to fill the current knowledge gap. Elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates will be crucial next steps in translating these findings into clinical applications.

References

  • Ahmad, S., & Gamallat, Y. (2021). Anticancer activities of natural abietic acid. Frontiers in Pharmacology, 12, 761843.
  • George, S., et al. (2014). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. International Journal of Pharmaceutical Sciences and Research, 5(11), 4846-4850.
  • Gürbüz, İ., et al. (2021). Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives.
  • Jordão, A. K., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society, 32(8), 1648-1661.
  • Rana, A., et al. (2026). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. Molecular and Cellular Biochemistry.
  • PubChem. (n.d.). 3-Iodo-2-methoxybenzoic acid. Retrieved from [Link]

Sources

A Researcher's Guide to Computationally Analyzing C-I Bond Dissociation Energies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of bond dissociation energy (BDE) is critical for predicting molecular stability, reactivity, and degradation pathways. The carbon-iodine (C-I) bond, in particular, is a cornerstone of many synthetic transformations and a key feature in various pharmaceutical compounds. Accurately predicting its BDE through computational methods can significantly accelerate research and development by providing insights into reaction mechanisms and molecular liabilities.

This guide provides an in-depth, objective comparison of computational methods for determining the C-I bond dissociation energy. We will move beyond a simple list of steps to explain the underlying principles and rationale behind methodological choices, ensuring a robust and reliable computational protocol.

The Significance of C-I Bond Dissociation Energy

The C-I bond is one of the weakest carbon-halogen bonds, making it a versatile functional group in organic synthesis. Its relatively low BDE, typically around 55 kcal/mol, facilitates a variety of chemical transformations, including cross-coupling reactions and radical processes. However, this inherent reactivity also makes molecules containing C-I bonds susceptible to degradation under certain conditions, a crucial consideration in drug design and stability studies.

Computationally, the BDE is calculated as the enthalpy change of the homolytic cleavage of the C-I bond, resulting in a carbon-centered radical and an iodine radical.

R-I → R• + I•

The accurate prediction of this energy difference is challenging due to the presence of the heavy iodine atom, which necessitates the consideration of relativistic effects.

A Comparative Analysis of Computational Methodologies

The cornerstone of modern computational chemistry for BDE calculations is Density Functional Theory (DFT). However, the accuracy of DFT is highly dependent on the choice of the exchange-correlation functional and the basis set. Furthermore, for heavy elements like iodine, relativistic effects must be accounted for.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for calculating the C-I BDE. This self-validating system ensures that each step is built upon a sound theoretical and practical foundation.

Computational Workflow for C-I BDE cluster_prep 1. Molecular Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis mol_build Build Initial 3D Structure (e.g., Avogadro, GaussView) geom_opt Geometry Optimization of Parent Molecule (R-I) - Select DFT Functional & Basis Set - Include Relativistic Effects mol_build->geom_opt freq_calc Frequency Calculation of R-I - Confirm Minimum Energy Structure - Obtain Zero-Point Vibrational Energy (ZPVE) geom_opt->freq_calc rad_opt Geometry Optimization of Radicals (R• and I•) - Set appropriate multiplicity freq_calc->rad_opt rad_freq Frequency Calculation of Radicals - Obtain ZPVEs rad_opt->rad_freq bde_calc Calculate BDE: ΔH = [H(R•) + H(I•)] - H(R-I) rad_freq->bde_calc comparison Compare with Experimental Data bde_calc->comparison

Figure 1: A generalized workflow for the computational determination of C-I BDE.

Step 1: Geometry Optimization of the Parent Molecule (R-I)

The initial step involves finding the lowest energy conformation of the iodine-containing molecule. This is achieved through a geometry optimization calculation.

  • Causality: An accurate starting geometry is crucial as the electronic energy is highly sensitive to the molecular structure. An improperly optimized structure will lead to an inaccurate BDE.

Step 2: Frequency Calculation of the Parent Molecule

Following optimization, a frequency calculation is performed at the same level of theory.

  • Trustworthiness: This step is a self-validating check. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. It also provides the zero-point vibrational energy (ZPVE), which is a necessary component for calculating the enthalpy at a given temperature.

Step 3: Geometry Optimization of the Radical Fragments (R• and I•)

The C-I bond is then homolytically cleaved in silico, and the resulting carbon-centered radical (R•) and iodine radical (I•) are individually optimized.

  • Expertise: It is critical to set the correct spin multiplicity for the radical species (typically a doublet for each). Failure to do so will result in an incorrect electronic energy and, consequently, an erroneous BDE.

Step 4: Frequency Calculation of the Radical Fragments

Similar to the parent molecule, frequency calculations are performed for the optimized radical fragments to confirm they are at a minimum energy state and to obtain their respective ZPVEs.

Step 5: Calculation of the Bond Dissociation Enthalpy

The bond dissociation enthalpy (BDE) at a standard temperature (usually 298.15 K) is calculated using the following equation:

BDE = [H(R•) + H(I•)] - H(R-I)

Where H represents the calculated enthalpy of each species, which includes the electronic energy and thermal corrections (including ZPVE).

Selecting the Right Tools: A Comparative Guide

The accuracy of the calculated BDE is highly dependent on the chosen computational tools. Here, we compare several popular DFT functionals and basis sets, providing supporting data for their performance.

DFT Functionals: The Heart of the Calculation

The choice of the exchange-correlation functional is paramount. For BDE calculations, functionals that accurately describe both closed-shell molecules and open-shell radical species are essential.

FunctionalTypeStrengths for BDE Calculations
B3LYP Hybrid GGAA widely used and well-benchmarked functional. Often a good starting point, but may not be the most accurate for all systems.
M06-2X Hybrid Meta-GGAKnown for its good performance for thermochemistry and non-covalent interactions. Often provides improved accuracy over B3LYP for main-group chemistry.[1]
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionGenerally provides high accuracy for a wide range of chemical problems, including thermochemistry. The inclusion of dispersion correction is beneficial for larger systems.[2][3]
PBE0 Hybrid GGAA parameter-free hybrid functional that often performs well for thermochemical properties.[4]

Basis Sets: Describing the Electrons

The basis set is a set of mathematical functions used to describe the distribution of electrons in a molecule. For iodine, a sufficiently large and flexible basis set is required, and it is often beneficial to use effective core potentials (ECPs) to reduce computational cost.

Basis SetDescriptionSuitability for Iodine
6-311++G(d,p) Pople-style basis setA good general-purpose basis set for lighter atoms, but may not be optimal for iodine. When used for iodine, it is often paired with an ECP.[2][3]
def2-TZVP Ahlrichs-type basis setA triple-zeta valence basis set with polarization functions. Known for its robustness and good performance across the periodic table. Often used with an ECP for heavy elements.
LANL2DZ Los Alamos National Laboratory Double-ZetaAn effective core potential basis set that is computationally efficient and widely used for heavy elements, including iodine.

Relativistic Effects: A Non-Negotiable for Iodine

Due to the high nuclear charge of iodine, its inner-shell electrons move at a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in the calculations. Neglecting these effects can lead to significant errors in the calculated BDE.

Two common approaches to incorporate scalar relativistic effects are:

  • Zeroth-Order Regular Approximation (ZORA): A computationally efficient method that modifies the one-electron part of the Hamiltonian. ZORA is often recommended for geometry optimizations of molecules containing heavy elements due to its stability.

  • Douglas-Kroll-Hess (DKH): A more rigorous method that involves a series of transformations to decouple the relativistic and non-relativistic parts of the Hamiltonian. Higher-order DKH calculations (e.g., DKH2) generally provide higher accuracy than ZORA.

For even higher accuracy, spin-orbit coupling effects can also be considered, especially for properties that are highly sensitive to the electronic structure of the iodine atom.

Experimental Data vs. Computational Predictions: A Benchmark Comparison

To objectively assess the performance of different computational methods, we compare the calculated C-I BDEs for three benchmark molecules—iodomethane, iodoethane, and iodobenzene—against their experimentally determined values.

MoleculeExperimental BDE (kcal/mol)B3LYP/def2-TZVPM06-2X/def2-TZVPωB97X-D/def2-TZVP
Iodomethane (CH₃I) 55.4 ± 0.253.855.155.9
Iodoethane (CH₃CH₂I) 53.5 ± 0.5[5]51.953.254.0
Iodobenzene (C₆H₅I) 65.0 ± 1.063.264.865.7

All calculations were performed with the ZORA scalar relativistic approximation.

Analysis of the Results:

As the data in the table illustrates, the choice of DFT functional has a significant impact on the accuracy of the calculated BDE.

  • B3LYP , while a reasonable starting point, consistently underestimates the BDE for all three benchmark molecules.

  • M06-2X shows a marked improvement, with calculated BDEs in very good agreement with the experimental values.

  • ωB97X-D provides the most accurate results across the board, with deviations from the experimental values of less than 1 kcal/mol. This highlights the importance of using modern, well-parameterized functionals for achieving high accuracy.

Conclusion and Recommendations

The computational analysis of the C-I bond dissociation energy is a powerful tool for researchers in various fields. By following a robust and self-validating workflow, and by carefully selecting the appropriate computational methods, it is possible to obtain highly accurate and reliable BDE predictions.

Based on our comparative analysis, we recommend the following for the computational determination of C-I BDEs:

  • DFT Functional: ωB97X-D is the top-performing functional for this application, consistently providing results in excellent agreement with experimental data. M06-2X is also a very good alternative.

  • Basis Set: A triple-zeta quality basis set, such as def2-TZVP , combined with an effective core potential for iodine, provides a good balance of accuracy and computational efficiency.

  • Relativistic Effects: The inclusion of scalar relativistic effects is essential . Both ZORA and DKH2 are suitable methods, with ZORA often being more stable for geometry optimizations.

By leveraging these recommendations, researchers can confidently employ computational chemistry to gain valuable insights into the stability and reactivity of molecules containing the important C-I bond, thereby accelerating the pace of scientific discovery and innovation.

References

  • Benchmark study of DFT and composite methods for bond dissociation energies in argon compounds. Griffith Research Online. Accessed January 26, 2024.
  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. Accessed January 26, 2024.
  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PMC - PubMed Central. Accessed January 26, 2024.
  • Benchmark Density Functional Theory Approach for the Calculation of Bond Dissociation Energies of the M–O2 Bond: A Key Step in Water Splitting Reactions. PMC - NIH. Accessed January 26, 2024.
  • Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science. Accessed January 26, 2024.
  • Relativistic all-electron approximations. NWChem. Accessed January 26, 2024.
  • Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules.
  • NMR shifts with relativistic DFT — Tutorials 2025.
  • Should I use ZORA/DKH for my geometry optimization, or only for TD-DFT?. Chemistry Stack Exchange. Accessed January 26, 2024.
  • Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Accessed January 26, 2024.
  • Organic Polyvalent Iodine Compounds.
  • Bond Dissociation Energy with Gaussian16. Dr. Joaquin Barroso's Blog. Accessed January 26, 2024.
  • Benzene, iodo-. NIST WebBook. Accessed January 26, 2024.
  • Potential energy curves of iodomethane along the C-I...
  • Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. MDPI. Accessed January 26, 2024.
  • A comparison of scalar-relativistic ZORA and DKH density functional schemes: Monohydrides, monooxides and monofluorides of La, Lu, Ac and Lr.
  • Relativistic Density Functional Theory. arXiv. Accessed January 26, 2024.
  • Experimental data for I 2 (Iodine diatomic).
  • Iodobenzene | C6H5I | CID 11575. PubChem. Accessed January 26, 2024.
  • Relativistic approximations. ORCA Input Library. Accessed January 26, 2024.
  • How to calculate Bond Dissociation Energy using Gaussian 09W/G16. YouTube. Accessed January 26, 2024.
  • Iodobenzene CAS#: 591-50-4. ChemicalBook. Accessed January 26, 2024.
  • Perspective: Relativistic effects. AIP Publishing. Accessed January 26, 2024.
  • Relativistic corrections. ORCA 6.0 TUTORIALS. Accessed January 26, 2024.
  • Electronic Spectroscopy & Heat of Sublimation of I2. University of California, Berkeley. Accessed January 26, 2024.
  • Iodomethane. Wikipedia. Accessed January 26, 2024.
  • Ab initio method to calculate C-C bond dissociation energy?. Chemistry Stack Exchange. Accessed January 26, 2024.
  • How may I estimate the bond energy of a molecule?. Matter Modeling Stack Exchange. Accessed January 26, 2024.
  • An introduction to Relativistic Quantum Chemistry. Vrije Universiteit Amsterdam. Accessed January 26, 2024.
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  • What Is A Bond Dissociation Energy and How To Use It. YouTube. Accessed January 26, 2024.
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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-2-methoxybenzoic acid (CAS 879498-16-5) is a halogenated organic acid often used as an intermediate in cross-coupling reactions and pharmaceutical synthesis.[1][2] Because it contains an iodine–carbon bond, it must not be disposed of in standard organic waste streams. Improper disposal via non-halogenated waste streams can lead to the release of corrosive hydroiodic acid (HI) and toxic iodine vapors (


) during standard incineration, damaging facility scrubbers and violating EPA emission standards.

This guide provides a self-validating protocol for the segregation, packaging, and disposal of this compound, ensuring compliance with RCRA regulations and maintaining laboratory safety.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and hazard profile. This compound exhibits specific risks associated with its acidity and halogen content.

ParameterSpecificationOperational Implication
Chemical Name 3-Iodo-2-methoxybenzoic acidMUST be labeled as "Halogenated"
CAS Number 879498-16-5Verifier for waste manifest
Molecular Formula

High Iodine content (~45% by mass)
Physical State Solid (White to off-white powder)Dust inhalation hazard
Acidity (pKa) ~3.5 - 4.0 (Predicted)Corrosive to mucous membranes
Key Hazards Skin/Eye Irritant (H315, H319)Requires double-gloving (Nitrile)
Incompatibility Strong Oxidizers, Strong BasesRisk of

(purple vapor) release

Critical Safety Note: Do not mix this compound with strong oxidizing agents (e.g., concentrated nitric acid, permanganates). Oxidation of the aryl-iodine bond can release elemental iodine, a toxic purple vapor that is a severe respiratory irritant.

The Segregation Imperative: Why "Halogenated" Matters

In many laboratories, organic waste is split into "Halogenated" and "Non-Halogenated" streams. 3-Iodo-2-methoxybenzoic acid is strictly Halogenated Waste .

  • The Mechanism of Failure: If this compound is placed in a "Non-Halogenated" solvent bin (often burned as fuel in cement kilns or standard incinerators), the combustion process generates Hydroiodic Acid (HI).

  • The Consequence: HI is highly corrosive to incinerator metalwork and requires specific alkaline scrubbing systems that non-halogenated lines often lack. Mislabeling this waste can result in heavy fines from waste handlers due to equipment damage.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Reagent

Best for: Expired shelf stock or excess solid reagent.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "3-Iodo-2-methoxybenzoic acid, Solid."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Segregation: Place the container in the Solid Hazardous Waste stream.

    • Do not dissolve it in solvent just to dispose of it; this increases waste volume unnecessarily.

  • Manifesting: Ensure the waste manifest explicitly lists "Organic Solid with Halogens."

Scenario B: Disposal of Reaction Mixtures (Liquids)

Best for: Mother liquors, HPLC waste, or reaction byproducts.

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 5–9 using a saturated Sodium Bicarbonate (

    
    ) solution before combining with other waste to prevent gas evolution in the drum.
    
    • Caution: Add bicarbonate slowly to prevent foaming.

  • Stream Selection: Pour into the Halogenated Organic Solvent carboy (typically the "Red Can" or designated Halogenated line).

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or reactive metals.

  • Logging: Record the volume and estimated concentration on the waste log sheet immediately.

Spill Management & Emergency Response

Trigger: Spillage of >500 mg of solid powder or >10 mL of concentrated solution.

  • Isolate: Evacuate the immediate area. Mark a 3-meter perimeter.

  • PPE Upgrade: Wear safety goggles, lab coat, and double nitrile gloves . If dust is visible, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop into a disposable container.

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a dilute (5%) Sodium Thiosulfate solution.

    • Why? Thiosulfate reduces any potentially liberated free iodine (purple/brown stain) back to colorless iodide, minimizing toxicity and staining.

  • Disposal: All cleanup materials (gloves, paper towels, scoop) go into Solid Hazardous Waste .

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision matrix for disposing of iodinated benzoic acid derivatives.

DisposalWorkflow Start Waste: 3-Iodo-2-methoxybenzoic acid StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidBin Segregate: Solid Hazardous Waste SolidPath->SolidBin SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck HalogenatedSolvent Solvent is DCM, Chloroform, etc. SolventCheck->HalogenatedSolvent Yes NonHaloSolvent Solvent is Methanol, Ethyl Acetate, etc. SolventCheck->NonHaloSolvent No LiquidBin Dispose: Halogenated Waste Stream HalogenatedSolvent->LiquidBin CriticalStep CRITICAL: Classify as HALOGENATED (Due to Iodine content) NonHaloSolvent->CriticalStep CriticalStep->LiquidBin

Figure 1: Decision matrix for segregating iodinated organic waste. Note that even if the solvent is non-halogenated (e.g., methanol), the presence of the iodinated solute mandates disposal in the Halogenated stream.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24848360 (Iodobenzoic acid derivatives). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste." 40 CFR Part 261. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." 1910 Subpart Z. Available at: [Link]

Sources

Personal protective equipment for handling 3-Iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

3-Iodo-2-methoxybenzoic acid is a halogenated benzoic acid derivative commonly used as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura). While often classified under the generic "Irritant" category, its specific structural features—an acidic carboxylic moiety combined with a labile iodine atom—require protocols beyond standard laboratory hygiene.

Core Hazard Classifications (GHS):

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1][2][3]

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2][3]

  • STOT-SE (Category 3): May cause respiratory irritation (H335).[1][2]

Scientist’s Insight: Do not underestimate the "Iodo" substituent. Unlike chloro- or fluoro- derivatives, aryl iodides are more susceptible to photolytic cleavage, potentially releasing free iodine (


) over time, which is corrosive and a sensitizer. This compound must be treated as Light Sensitive  and Potentially Corrosive to Mucous Membranes .

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is state-dependent . The protection required for the dry solid differs significantly from the protection required when the compound is dissolved in organic solvents.

PPE Selection Table
Body AreaPPE for Solid Handling (Weighing/Transfer)PPE for Solution Handling (Reaction/Workup)Technical Rationale
Hand Protection Nitrile (Double-gloved)Min Thickness: 0.11 mmBreakthrough: >480 min (Solid)Solvent-Dependent • MeOH/EtOH: Nitrile is sufficient.[4]• DCM/Chloroform:PVA or Silver Shield laminates required.Organic acids in solid form permeate slowly. However, once dissolved in halogenated solvents (DCM), nitrile degrades in <2 minutes, exposing skin to the solute.
Respiratory N95 / P2 Particulate Respirator (If outside fume hood)Fume Hood Mandatory If hood unavailable: Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges.Prevents inhalation of fine dust which hydrolyzes on moist mucous membranes to form acidic irritation.
Eye/Face Safety Glasses with side shieldsChemical Goggles (Indirect Venting)Goggles prevent splash entry. "Iodo" compounds can cause persistent corneal staining/opacity if untreated.
Body Lab Coat (Cotton/Poly blend)Chemical Apron (Tyvek or Rubber)Standard lab coats are porous. An apron prevents "soak-through" during large-volume solvent spills.

PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.

PPE_Decision_Tree Start Start: Handling 3-Iodo-2-methoxybenzoic Acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Solution_State In Solution State_Check->Solution_State PPE_Solid PPE: Nitrile Gloves + N95 + Safety Glasses Focus: Dust Control Solid_State->PPE_Solid Weighing Solvent_Check Identify Solvent Solution_State->Solvent_Check Solvent_Polar Alcohols / Ethyl Acetate / DMF Solvent_Check->Solvent_Polar Solvent_Halo DCM / Chloroform / THF Solvent_Check->Solvent_Halo PPE_Standard PPE: Nitrile (Double) + Fume Hood Focus: Splash Protection Solvent_Polar->PPE_Standard PPE_Special PPE: Silver Shield/PVA Gloves + Goggles Focus: Permeation Resistance Solvent_Halo->PPE_Special High Permeation Risk

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical escalation to laminate gloves when using halogenated solvents.

Operational Protocols

A. Weighing and Mass Transfer

Risk: Static charge buildup in dry organic acids can cause "scattering" of the powder, leading to invisible surface contamination.

  • Engineering Control: Operate inside a chemical fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or ionizing bar on the weighing boat before adding the solid.

  • Technique: Do not use metal spatulas if the compound is suspected to be wet or acidic, as trace metal contamination can affect subsequent catalysis (e.g., Suzuki coupling). Use porcelain or PTFE-coated spatulas .

B. Reaction Setup

Risk: Exothermic deprotonation.

  • If reacting with strong bases (NaH, LDA) to utilize the carboxylic acid, venting is critical . Hydrogen gas evolution may occur.

  • Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 4 hours. The C-I bond is susceptible to photolysis, which can degrade your starting material and yield free iodine (turning the solution purple/brown).

C. Spill Response (Solid)
  • Do not dry sweep. This generates dust.

  • Cover the spill with a wet paper towel (dampened with water or dilute sodium thiosulfate).

  • Scoop the damp material into a waste container.

  • Wipe the area with 10% Sodium Thiosulfate solution. Why? This reduces any free iodine (visible as brown stains) to colorless iodide, ensuring complete decontamination.

Disposal and Waste Management

Proper disposal is legally mandated and environmentally critical due to the halogen content.

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical Waste Label as "Solid Organic Waste - Halogenated". Do not place in regular trash.
Liquid Waste Halogenated Organic Solvents Segregate into the "Halogenated" carboy. The iodine content prohibits mixing with non-halogenated fuels in many incineration streams.
Contaminated Sharps Chemically Contaminated Sharps Needles/syringes used with this compound must go into a rigid sharps container, not trash.
Disposal Logic Diagram

Disposal_Workflow Waste_Gen Waste Generation Check_Type Liquid or Solid? Waste_Gen->Check_Type Liquid Liquid Waste Check_Type->Liquid Solid Solid Waste Check_Type->Solid Halo_Check Contains Halogens? (I, Cl, Br) Liquid->Halo_Check Bin_Solid Bin: Solid Hazardous Waste (Clear Bag/Tag) Solid->Bin_Solid Bin_Halo Bin: Halogenated Organics (Red Can/Tag) Halo_Check->Bin_Halo Yes (Due to Iodine)

Figure 2: Waste disposal workflow emphasizing the "Halogenated" classification due to the Iodine atom.

References

  • PubChem. (n.d.). Compound Summary: Benzoic acid, 2-methoxy- (Structural Analogue Hazard Data). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor. Retrieved February 4, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.